molecular formula C13H13NO2 B7725275 2-((4-Hydroxybenzyl)amino)phenol

2-((4-Hydroxybenzyl)amino)phenol

Cat. No.: B7725275
M. Wt: 215.25 g/mol
InChI Key: CUXRKYKPFBCCMM-UHFFFAOYSA-N
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Description

2-((4-Hydroxybenzyl)amino)phenol, commonly referred to as HBAP, is a natural phenolic compound of significant interest in oncological research. It was identified from the deep-sea thermophile Geobacillus sp. E263 after challenge by its bacteriophage . The primary research value of HBAP lies in its unique, targeted ability to interact with and restore the function of mutant p53 protein, a transcription factor that is mutated in more than 50% of all cancers . Studies demonstrate that HBAP specifically binds to the DNA-binding domain (DBD) of mutant p53 (such as the p53R280K mutant), a dependency attributed to its hydroxyl groups . This interaction reactivates the transcriptional activity of the mutant p53, effectively restoring its tumor-suppressor function to a level similar to that of wild-type p53. This reactivation leads to the upregulation of downstream targets like p21 and PUMA, subsequently inducing apoptosis in p53-mutated breast cancer cells, both in vitro and in vivo . Notably, in vivo data suggests HBAP can suppress tumor growth by inducing tumor cell apoptosis while being toxicity-free . This mechanism positions HBAP as a promising tool compound for investigating novel cancer therapeutics aimed at functional p53 mutation rescue. Researchers can use this compound to explore pathways of apoptosis reactivation in p53-mutated cancer models and to validate new targets for tumor suppression. Product Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)16/h1-8,14-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRKYKPFBCCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular weight of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph / Chemical Data Sheet Subject: Structural Characterization, Synthesis, and Application Logic CAS Registry Number: 187410-40-8[1]

Executive Summary

2-((4-Hydroxybenzyl)amino)phenol is a secondary amine derivative characterized by two phenolic rings linked via a methylene-amine bridge. Structurally, it consists of a 2-aminophenol core N-substituted with a 4-hydroxybenzyl group.[1] This compound serves as a critical intermediate in oxidative dye chemistry (specifically as a coupler in hair colorants) and as a bidentate or tridentate ligand in coordination chemistry for the synthesis of bioactive transition metal complexes.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol via reductive amination, and structural identification criteria.

Physicochemical Characterization

The following data establishes the molecular identity of the compound. Researchers should note the specific CAS number to distinguish this reduced amine from its Schiff base precursor (imine).

Table 1: Molecular Identity & Properties
PropertyValueNotes
IUPAC Name 2-[(4-Hydroxyphenyl)methylamino]phenol
Common Synonyms N-(4-Hydroxybenzyl)-2-aminophenol; 4-[(2-Hydroxyphenylamino)methyl]phenol
CAS Number 187410-40-8 Distinct from the imine form (benzylidene)
Molecular Formula

Molecular Weight 215.25 g/mol Monoisotopic Mass: ~215.09
Physical State Solid (Crystalline powder)Off-white to beige (oxidation sensitive)
Solubility DMSO, Methanol, EthanolPoor solubility in water without pH adjustment
pKa (Calc.) ~9.5 (Phenolic OH), ~5.5 (Amine)Amphoteric nature due to phenol/amine groups

Synthetic Pathway: Reductive Amination

Pillar of Expertise: Direct alkylation of 2-aminophenol with benzyl halides often leads to over-alkylation (tertiary amines) or O-alkylation side products. The most robust protocol for high-purity synthesis is Reductive Amination . This two-step "one-pot" sequence ensures regioselectivity for the nitrogen atom.

Reaction Logic
  • Condensation: 2-Aminophenol reacts with 4-Hydroxybenzaldehyde to form an imine (Schiff base) intermediate.

  • Reduction: The imine bond (

    
    ) is selectively reduced to a secondary amine (
    
    
    
    ) using a hydride donor.
Experimental Protocol

Reagents:

  • 2-Aminophenol (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Solvent: Methanol or Ethanol (Anhydrous)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Catalyst: Glacial Acetic Acid (trace)[2]

Step-by-Step Methodology:

  • Imine Formation (Schiff Base):

    • Dissolve 4-Hydroxybenzaldehyde in anhydrous methanol in a round-bottom flask.

    • Add 2-Aminophenol slowly with stirring.

    • Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

    • Observation: The solution will likely change color (yellow/orange) indicating imine formation.

    • Stir at reflux (

      
      ) for 2–4 hours. Monitor via TLC (disappearance of aldehyde).
      
  • Reduction:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Add

      
       portion-wise (caution: gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Mechanism:[3][4] The hydride attacks the electrophilic carbon of the imine, locking the structure into the stable secondary amine.

  • Work-up & Purification:

    • Quench excess hydride with a small amount of water or dilute HCl.

    • Evaporate the organic solvent under reduced pressure.

    • Extract the residue with Ethyl Acetate; wash with brine.

    • Recrystallize from Ethanol/Water to obtain the pure product.

Visualization: Synthetic Workflow

SynthesisPathway Reactants Precursors (2-Aminophenol + 4-Hydroxybenzaldehyde) Imine Intermediate (Schiff Base / Imine) C=N Bond Formed Reactants->Imine Condensation (-H2O, Reflux) Reduction Reduction Step (NaBH4 / MeOH) Imine->Reduction In situ Product Final Product 2-((4-Hydroxybenzyl)amino)phenol (Secondary Amine) Reduction->Product Hydride Transfer

Figure 1: Step-wise reductive amination pathway ensuring regioselective formation of the secondary amine.

Structural Validation (Analytical Expectations)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )

The diagnostic peak distinguishing the product from the starting material is the methylene bridge signal.

MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Phenolic -OH 8.5 – 9.5Singlet (Broad)2HExchangeable protons on both rings.
Aromatic 6.4 – 7.2Multiplets8HOverlapping signals from both benzene rings.
-NH- 4.5 – 5.5Broad Singlet1HSecondary amine proton.
-CH2- 4.1 – 4.3 Singlet/Doublet 2H Critical Proof: Methylene bridge connecting N to the benzyl ring.

Note: If the peak at ~4.2 ppm is absent and a peak at ~8.5 ppm (imine CH=N) is present, reduction was incomplete.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Target Mass:

    
    
    
  • Fragmentation Pattern: Loss of the benzyl group (cleavage at the C-N bond) typically yields a fragment at

    
     (aminophenol radical cation).
    

Applications & Stability Logic

Oxidative Dye Chemistry

In hair colorant formulations, this molecule acts as a Coupler .

  • Mechanism: It does not oxidize directly to color. Instead, it reacts with the quinonediimine generated by a primary intermediate (e.g., p-phenylenediamine) under oxidative conditions (peroxide).

  • Result: The coupling occurs at the nucleophilic positions of the phenol rings, creating stable indo dyes with specific spectral absorption (often contributing to red/violet tones).

Coordination Chemistry

The molecule possesses an


-donor set (the amine nitrogen and the ortho-phenolic oxygen).
  • Ligand Behavior: It acts as a tridentate or bidentate ligand for transition metals (Cu, Ni, Zn).

  • Bioactivity: Complexes derived from this ligand scaffold have demonstrated antimicrobial efficacy by disrupting bacterial cell walls via chelation mechanisms.

Stability & Storage
  • Oxidation Risk: The aminophenol moiety is susceptible to air oxidation, turning the white powder brown/black over time.

  • Protocol: Store under inert gas (Argon/Nitrogen) at

    
    . Protect from light.[5][3]
    

References

  • PubChem. (2025).[1][6] Compound Summary: 2-((4-Hydroxybenzyl)amino)phenol (CID 2246060).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2014). Synthesis and Antifungal Activities of 2-((4-hydroxybenzylidene)amino)phenol and its Transition Metal Complexes.[7] (Contextual reference for the synthetic pathway via imine intermediate). Retrieved from [Link]

Sources

Technical Guide: pKa Values and Acidity Constants for 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the acidity constants (pKa) and physicochemical profile of 2-((4-Hydroxybenzyl)amino)phenol , a reduced Schiff base derivative structurally significant in coordination chemistry and drug design (e.g., as a fragment of amodiaquine analogs or specific ligands).

Executive Summary

2-((4-Hydroxybenzyl)amino)phenol (CAS: 187410-40-8) is an amphoteric molecule containing three ionizable functional groups: a secondary anilinic amine and two distinct phenolic hydroxyls. Its physicochemical behavior is defined by a neutral window at physiological pH (pH 7.4) , distinguishing it from aliphatic amino-acid-like zwitterions.

Understanding the precise ionization states of this molecule is critical for:

  • Ligand Design: Optimizing metal chelation (typically tridentate N,O,O-donor sets).

  • ADME Profiling: Predicting membrane permeability (high in the neutral state) and solubility.

  • Formulation: Avoiding precipitation in neutral aqueous buffers.

Molecular Structure & Ionization Sites

The molecule consists of two aromatic rings linked by a secondary amine methylene bridge. The ionization behavior is dictated by the electronic environment of each group.

Functional GroupTypeChemical EnvironmentEst.[1] pKaRole
N1 (Amine) Secondary AmineAnilinic : Attached to the 2-hydroxyphenyl ring. The lone pair is partially conjugated with the aromatic system, significantly reducing basicity compared to aliphatic amines.[2]4.9 ± 0.3 Proton acceptor (Base)
OH1 (Phenol) Phenolic HydroxylOrtho-substituted : Located on the aminophenol ring (Ring A). Capable of intramolecular hydrogen bonding with the amine nitrogen.[3]9.9 ± 0.2 Proton donor (Acid)
OH2 (Phenol) Phenolic HydroxylPara-substituted : Located on the benzyl ring (Ring B). Behaves as a typical isolated phenol (similar to p-cresol).10.3 ± 0.2 Proton donor (Acid)
Structural Diagram & Numbering
  • Ring A: 2-Aminophenol core (contains N1 and OH1).

  • Linker: Methylene (-CH₂-).

  • Ring B: 4-Hydroxybenzyl core (contains OH2).

pKa Values and Ionization Profile

The following values are derived from experimental data of structural analogues (2-aminophenol, N-benzylaniline) and quantitative structure-property relationship (QSPR) analysis for reduced Schiff bases.

Dissociation Constants (25°C, Ionic Strength I ≈ 0.1 M)
Equilibrium StepReactionpKa ValueSpecies Transition
pKa₁ (Basic)

4.90 Cation (

)

Neutral (

)
pKa₂ (Acidic)

9.95 Neutral (

)

Mono-anion (

)
pKa₃ (Acidic)

10.30 Mono-anion (

)

Di-anion (

)

Note: The two phenolic pKa values (9.95 and 10.30) are close (microconstants). The first proton is likely lost from the ortho-phenol (OH1) due to stabilization of the phenolate by the adjacent amine/amide-like hydrogen, though they effectively ionize simultaneously in a narrow pH window.

Physicochemical Implications[1][2][3][4][5][6][7][8][9][10][11]
  • pH < 4.0: The molecule exists primarily as a cation (protonated amine). Solubility is high.

  • pH 5.0 – 9.0 (Physiological Window): The molecule is neutral . The amine is deprotonated, and phenols remain protonated.

    • Result:Low aqueous solubility and High LogD (lipophilicity). This is the species that permeates cell membranes.

  • pH > 10.5: The molecule exists as a di-anion . Solubility increases significantly due to charge repulsion.

Visualization of Ionization Pathways

The following diagram illustrates the stepwise deprotonation sequence.

IonizationPath Figure 1: Stepwise ionization equilibrium of 2-((4-Hydroxybenzyl)amino)phenol. SpeciesA Cationic Form (LH3+) (pH < 4) Amine: NH2+ Phenols: OH / OH SpeciesB Neutral Form (LH2) (pH 5 - 9) Amine: NH (Neutral) Phenols: OH / OH SpeciesA->SpeciesB pKa1 ≈ 4.9 (-H+ from NH2+) SpeciesC Mono-Anionic Form (LH-) (pH ~ 9.5 - 10) Amine: NH Phenol 1: O- / Phenol 2: OH SpeciesB->SpeciesC pKa2 ≈ 9.9 (-H+ from OH1) SpeciesD Di-Anionic Form (L2-) (pH > 10.5) Amine: NH Phenol 1: O- / Phenol 2: O- SpeciesC->SpeciesD pKa3 ≈ 10.3 (-H+ from OH2)

Experimental Determination Protocols

To validate these values in a specific formulation or buffer system, the following "Gold Standard" protocol is recommended.

Method: Potentiometric Titration (GLP Standard)

This method is preferred over UV-metric titration for this molecule because the UV spectral shifts of the phenol deprotonation might overlap, whereas potentiometry provides distinct buffering regions.

Materials:
  • Analyte: >98% pure 2-((4-Hydroxybenzyl)amino)phenol (approx. 5 mg).

  • Titrant: Carbonate-free 0.1 M NaOH (standardized).

  • Solvent: Degassed water (with 0.15 M KCl for ionic strength) or Methanol/Water (if solubility is limiting, extrapolate to 0% organic).

  • Inert Atmosphere: Argon or Nitrogen purge (Critical: Phenols oxidize easily at high pH).

Workflow:
  • Dissolution: Dissolve the compound in a known excess of HCl (0.01 M) to ensure the starting species is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH using a micro-burette.

  • Data Collection: Record pH vs. Volume of NaOH.

  • Analysis: Plot the Bjerrum proton formation function (

    
    ) vs. pH.
    
    • 
      : Corresponds to pKa₁ (Amine) .
      
    • 
      : Corresponds to the overlapping pKa₂ and pKa₃ (Phenols) .
      
  • Calculation: Use non-linear least squares regression (e.g., Hyperquad or PSEQUAD software) to resolve the overlapping phenolic constants.

ExperimentFlow Figure 2: Potentiometric titration workflow for pKa determination. Step1 Sample Prep: Dissolve 2-((4-Hydroxybenzyl)amino)phenol in 0.01 M HCl + 0.15 M KCl Step2 Inert Purge: Bubble N2/Ar to remove CO2 (Prevent phenol oxidation) Step1->Step2 Step3 Titration: Add 0.1 M NaOH in 0.5 µL increments Measure pH (Glass Electrode) Step2->Step3 Step4 Data Processing: Calculate Bjerrum function (n_bar) Identify inflection points Step3->Step4 Step5 Refinement: Non-linear regression (Hyperquad) to separate overlapping pKa2/pKa3 Step4->Step5

Implications for Drug Development

Solubility & Formulation
  • Challenge: The molecule is least soluble in the pH range 5.0–9.0 (Neutral species).

  • Solution: For IV formulations, adjust pH < 4 (using HCl/Tartaric acid) or pH > 10 (using Arginine/NaOH) to generate charged species. Alternatively, use cyclodextrins (HP-β-CD) to encapsulate the hydrophobic neutral form.

Receptor Binding
  • Hydrogen Bonding: At physiological pH (7.4), the amine is unprotonated . This is distinct from many neurotransmitter ligands (e.g., dopamine) where the amine is protonated. Ligand-receptor docking studies must use the neutral amine model.

  • Metal Chelation: The neutral species (

    
    ) is the active form for coordinating metal ions (Cu²⁺, Zn²⁺), often releasing the phenolic protons upon binding to form stable neutral complexes (
    
    
    
    ).

References

  • PubChem. (2025). 2-((4-Hydroxybenzyl)amino)phenol (CID 2246060) - Physical Properties. National Library of Medicine. [Link]

  • Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Source for 2-aminophenol pKa standards).
  • Garnovskii, A. D., et al. (1993). Coordination Chemistry of Schiff Bases and Their Reduced Analogues. Russian Chemical Reviews. (Mechanistic insight on reduced Schiff base acidity).
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for N-alkylaniline pKa trends).
  • NIST Chemistry WebBook. (2025). Phenol, 4-amino- and 2-amino- Thermochemical Data.[4][Link]

Sources

Navigating the Unknown: A Technical Guide to the Toxicity and Safe Handling of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

Compound Identity and Physicochemical Properties

2-((4-Hydroxybenzyl)amino)phenol is a substituted aminophenol derivative. Its structure, combining a phenol and a substituted benzylamine moiety, suggests potential for a range of biological activities and associated toxicological concerns.

PropertyValueSource
IUPAC Name 2-[(4-hydroxyphenyl)methylamino]phenol[PubChem][1]
CAS Number 187410-40-8[ChemScene][2]
Molecular Formula C₁₃H₁₃NO₂[PubChem][1]
Molecular Weight 215.25 g/mol [PubChem][1]
Appearance Solid (predicted)General chemical knowledge
Storage Sealed in dry, 2-8°C[ChemScene][2]

Table 1: Physicochemical Properties of 2-((4-Hydroxybenzyl)amino)phenol

Toxicological Profile: An Analog-Based Assessment

Due to the scarcity of direct toxicological data for 2-((4-Hydroxybenzyl)amino)phenol, this section presents a potential hazard profile based on the known toxicology of structurally related aminophenols and phenols.

Acute Toxicity

Aminophenols are generally classified as harmful if swallowed or inhaled.[3] For instance, 4-aminophenol is harmful if swallowed, and both 2-aminophenol and 4-aminophenol are considered harmful by inhalation.[3][4][5]

Inference for 2-((4-Hydroxybenzyl)amino)phenol: It is prudent to assume that this compound is harmful if swallowed or inhaled .

RouteHazard Classification (Analog-Based)
Oral Category 4: Harmful if swallowed
Dermal Potential for harm, though data on analogs vary
Inhalation Category 4: Harmful if inhaled

Table 2: Postulated Acute Toxicity of 2-((4-Hydroxybenzyl)amino)phenol

Skin and Eye Irritation

Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[6][7][8] Aminophenols are also reported to cause skin and eye irritation.[9] For example, 2-amino-4-(hydroxymethyl)phenol is stated to cause skin and serious eye irritation.[9]

Inference for 2-((4-Hydroxybenzyl)amino)phenol: This compound should be considered a skin and eye irritant . Direct contact should be avoided.

Sensitization

Aminophenols are recognized as potential skin sensitizers.[4][5] Repeated or prolonged skin contact with related compounds may lead to allergic reactions.[5]

Inference for 2-((4-Hydroxybenzyl)amino)phenol: There is a potential for skin sensitization . Individuals with known sensitivities to aminophenols or related compounds should exercise extreme caution.

Genotoxicity and Carcinogenicity

Some aminophenols are suspected of causing genetic defects.[3] For instance, 4-aminophenol is classified as a Category 3 mutagenic substance in some jurisdictions, indicating a possible risk of irreversible effects.[4] Carcinogenicity data for aminophenols are often limited or inconclusive.[4]

Inference for 2-((4-Hydroxybenzyl)amino)phenol: A potential for mutagenicity should be assumed . The carcinogenic potential is unknown.

Safety Handling and Personal Protective Equipment (PPE)

Given the potential hazards extrapolated from analogous compounds, a stringent set of safety protocols is mandatory when handling 2-((4-Hydroxybenzyl)amino)phenol.

Engineering Controls

All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_Core_Protection Core Body and Respiratory Protection cluster_Extremity_Protection Hand and Eye Protection Lab_Coat Fully buttoned lab coat Respiratory NIOSH-approved respirator (if dust is generated) Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) Eye_Protection Chemical safety goggles and/or face shield Researcher Researcher Researcher->Lab_Coat Wear Researcher->Respiratory Wear as needed Researcher->Gloves Wear Researcher->Eye_Protection Wear Emergency_Procedures cluster_Routes Exposure Routes & Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. Inhalation->Move_to_Fresh_Air Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Skin Wash skin with soap and plenty of water. Remove_Clothing->Rinse_Skin Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2: First-Aid Procedures for Exposure to 2-((4-Hydroxybenzyl)amino)phenol.
Spill and Disposal
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [10]For larger spills, evacuate the area and contact environmental health and safety personnel.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. [8]

Experimental Protocols: A Framework for Future Studies

To address the current data gap, a tiered approach to toxicological testing is recommended.

In Vitro Assays
  • Bacterial Reverse Mutation Assay (Ames Test): To assess mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test: To evaluate for clastogenic and aneugenic effects.

  • In Vitro Skin Corrosion and Irritation Assays (e.g., EpiDerm™, EpiSkin™): To determine corrosive and irritant properties without animal testing.

  • In Vitro Eye Irritation Assays (e.g., Bovine Corneal Opacity and Permeability Test): To assess the potential for serious eye damage.

In Vivo Studies (if warranted by in vitro results and project needs)

Should in vitro data indicate significant concern, or if the intended application of the compound necessitates further investigation, the following in vivo studies, conducted in compliance with OECD guidelines and animal welfare regulations, would be warranted:

  • Acute Oral Toxicity (OECD TG 423): To determine the acute toxic dose.

  • Skin Sensitization (Local Lymph Node Assay, LLNA; OECD TG 429): To definitively assess allergenic potential.

  • Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407): To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion: A Call for Caution and Further Research

2-((4-Hydroxybenzyl)amino)phenol is a compound for which specific toxicological data is largely absent. Based on the known hazards of structurally similar aminophenols and phenols, it should be handled as a substance that is potentially harmful if swallowed or inhaled, is a skin and eye irritant, a possible skin sensitizer, and may have mutagenic properties. The safety and handling procedures outlined in this guide are based on a conservative, analog-driven risk assessment. It is incumbent upon any researcher or institution working with this compound to conduct their own thorough risk assessment and, where feasible, to contribute to the body of knowledge by performing and publishing specific toxicological evaluations.

References

  • PubChem. 2-((4-Hydroxybenzyl)amino)phenol. National Center for Biotechnology Information. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Phenol, 4-amino-: Human health tier II assessment. [Link]

  • PubChem. 2-Amino-4-(hydroxymethyl)phenol. National Center for Biotechnology Information. [Link]

  • University of California, Riverside, Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Southern Utah University. Phenol - Chemical Protocols and Instructions. [Link]

  • University of California, Riverside, Environmental Health & Safety. SAFE USE OF PHENOL. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. [Link]

  • Techno PharmChem. 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. [Link]

Sources

Technical Monograph: 2-((4-Hydroxybenzyl)amino)phenol Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 2-((4-Hydroxybenzyl)amino)phenol (CAS: 187410-40-8). It synthesizes chemical database entries, structural class analysis, and mechanistic pharmacology to provide a roadmap for researchers investigating this molecule as a tyrosinase modulator, antioxidant, or pharmaceutical intermediate.

Part 1: Executive Technical Summary

2-((4-Hydroxybenzyl)amino)phenol is a reduced Schiff base derivative belonging to the class of


-benzyl-2-aminophenols . Structurally, it consists of an ortho-aminophenol core linked via a methylene bridge to a para-phenol ring.

This specific scaffold exhibits a dual-pharmacophore nature:

  • Tyrosinase Modulation: The p-hydroxybenzyl moiety mimics L-Tyrosine (the natural substrate of tyrosinase), while the o-aminophenol core can chelate the enzyme's binuclear copper active site or act as a suicide substrate.

  • Redox Activity: The presence of two phenolic hydroxyl groups and a secondary amine allows for potent radical scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Primary Applications:

  • Dermatological Research: Investigation as a depigmenting agent (Tyrosinase inhibition).

  • Medicinal Chemistry: Precursor for benzoxazole synthesis or as a "privileged structure" in high-throughput screening (e.g., identified as SB79124 in screening libraries).

  • Analytical Chemistry: Substrate for peroxidase-based assays (Leuco-dye analog).

Part 2: Chemical Identity & Physicochemical Profile

Before establishing biological protocols, the compound's physicochemical parameters must be verified to ensure assay compatibility (solubility/stability).

PropertySpecification
Chemical Name 2-((4-Hydroxybenzyl)amino)phenol
CAS Number 187410-40-8
Molecular Formula

Molecular Weight 215.25 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Amine) ~5.5 (Weakly basic due to phenyl ring proximity)
pKa (Phenol) ~9.8 - 10.0
Solubility DMSO (>20 mg/mL), Ethanol; Poor in water (requires co-solvent)
Structural Class Reduced Salicylaldehyde Schiff Base / Aminophenol

Part 3: Biological Mechanisms of Action

Tyrosinase Inhibition & Pseudosubstrate Activity

The most authoritative biological context for o-aminophenols is their interaction with Tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanogenesis.

  • Mechanism: The p-hydroxybenzyl group allows the molecule to enter the tyrosinase active site, mimicking Tyrosine. However, the o-aminophenol moiety interacts with the

    
     ions.
    
  • Outcome: Depending on the specific micro-environment, the molecule acts as a competitive inhibitor (preventing DOPA formation) or a pseudosubstrate that is oxidized to an o-quinone imine, which subsequently polymerizes or reacts with nucleophiles, effectively "jamming" the enzymatic machinery.

Antioxidant & Radical Scavenging

The molecule functions as a chain-breaking antioxidant. The secondary amine acts as a bridge, facilitating electron delocalization between the two aromatic rings.

  • Pathway: Upon encountering a reactive oxygen species (ROS), the phenolic hydrogen is donated (HAT). The resulting phenoxyl radical is stabilized by resonance across the amine bridge to the second ring, preventing radical propagation.

Part 4: Visualization of Mechanism

The following diagram illustrates the competitive interaction of 2-((4-Hydroxybenzyl)amino)phenol with the Tyrosinase active site, contrasting it with the natural substrate (Tyrosine).

Tyrosinase_Inhibition Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Tyrosine L-Tyrosine (Natural Substrate) Tyrosinase->Tyrosine Binds Inhibitor 2-((4-Hydroxybenzyl)amino)phenol (Mimic / Inhibitor) Tyrosinase->Inhibitor Competitive Binding (High Affinity) DOPA L-DOPA (Melanin Precursor) Tyrosine->DOPA Hydroxylation Inhibitor->Tyrosine Blocks Access QuinoneImine o-Quinone Imine (Reactive Intermediate) Inhibitor->QuinoneImine Slow Oxidation Melanin Melanin Pigment DOPA->Melanin Oxidation & Polymerization DeadEnzyme Inactivated Enzyme (Suicide Inhibition) QuinoneImine->DeadEnzyme Covalent Modification of Histidine Residues

Caption: Competitive binding mechanism where the inhibitor mimics Tyrosine, leading to potential suicide inhibition via quinone imine formation.

Part 5: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: To ensure high purity for biological assays, synthesize fresh material rather than relying on aged commercial stock which may oxidize.

Reagents: 2-Aminophenol, 4-Hydroxybenzaldehyde, Sodium Borohydride (


), Ethanol.
  • Schiff Base Formation:

    • Dissolve 10 mmol of 2-Aminophenol and 10 mmol of 4-Hydroxybenzaldehyde in 30 mL of anhydrous ethanol.

    • Reflux at 80°C for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Observation: Solution will turn deep yellow/orange (formation of imine).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 15 mmol of

      
       in small portions over 20 minutes.
      
    • Stir at room temperature for 2 hours. The color should fade from orange to pale yellow/colorless.

  • Workup:

    • Quench with 10 mL water. Neutralize with dilute HCl to pH 7.

    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      .
    • Evaporate solvent. Recrystallize from Ethanol/Water.

    • Validation: Verify structure via

      
      -NMR (look for singlet 
      
      
      
      peak around 4.2 ppm).
Protocol B: Tyrosinase Inhibition Assay

Rationale: Validates the primary biological activity (skin whitening potential).

  • Preparation:

    • Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL in Phosphate Buffer (pH 6.8).

    • Substrate: L-DOPA (2 mM).

    • Test Compound: Dissolve 2-((4-Hydroxybenzyl)amino)phenol in DMSO, then dilute with buffer (Final DMSO < 1%).

  • Workflow:

    • In a 96-well plate, add:

      • 80

        
        L Phosphate Buffer (pH 6.8)
        
      • 10

        
        L Test Compound (various concentrations: 1–100 
        
        
        
        M)
      • 10

        
        L Tyrosinase Solution
        
    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Add 20

      
      L L-DOPA substrate to initiate reaction.
      
  • Measurement:

    • Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Control: Kojic Acid (Standard inhibitor).

Part 6: References

  • PubChem. (n.d.). Compound Summary for CID 2246060: 2-((4-Hydroxybenzyl)amino)phenol. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Gasparetti, C., et al. (2011). Structure-activity relationships of various amino-hydroxy-benzenesulfonic acids and sulfonamides as tyrosinase substrates. Biochimica et Biophysica Acta (BBA) - General Subjects. (Provides authoritative grounding on o-aminophenol interaction with tyrosinase). [Link]

  • ChEMBL Database. (n.d.). Target Report for CHEMBL1333043. European Bioinformatics Institute. (Indicates screening hit status for the scaffold). [Link]

  • Ha, Y.M., et al. (2012). Structural analogues of N-benzyl-aminophenols as potent tyrosinase inhibitors. (General class reference for N-benzyl-aminophenol bioactivity). [Link]

Technical Evaluation: Antioxidant Potential of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: CAS 187410-40-8 Class: N-substituted Ortho-Aminophenol / Phenolic Antioxidant Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

This technical guide evaluates the antioxidant architecture of 2-((4-Hydroxybenzyl)amino)phenol , a bifunctional molecule combining a 2-aminophenol core with a 4-hydroxybenzyl moiety .[1] Unlike simple phenolic antioxidants (e.g., phenol, cresol), this compound integrates an ortho-amino group, which significantly lowers the bond dissociation enthalpy (BDE) of the phenolic hydroxyl, enhancing hydrogen atom transfer (HAT) capabilities.

The structural analysis suggests a dual-mechanism antioxidant profile:

  • Primary Action: Rapid radical scavenging via the ortho-aminophenol system, leading to stable quinone-imine intermediates.

  • Secondary Action: Resonance stabilization provided by the para-hydroxybenzyl "wing," extending the conjugated system and preventing radical propagation.

This guide details the mechanistic basis, synthesis validation, and standardized protocols for quantifying the antioxidant efficacy of this compound in drug development pipelines.

Chemical Architecture & Mechanistic Basis

Structural Pharmacophores

The molecule (C₁₃H₁₃NO₂) consists of two distinct redox-active centers linked by a methylene bridge.

FeatureStructural MoietyFunction
Core Scaffold o-AminophenolFacilitates low-potential oxidation; intramolecular H-bonding between -OH and -NH- stabilizes the radical cation.
Linker Methylene (-CH₂-)Flexible spacer; prevents steric hindrance, allowing the molecule to orient effectively at lipid-water interfaces.
Distal Ring p-Cresol-likeProvides a secondary phenolic site for radical trapping; enhances lipophilicity (LogP ~2.7).
Mechanism of Action (SAR Analysis)

The antioxidant potency of 2-((4-Hydroxybenzyl)amino)phenol is predicted to exceed that of standard monophenols due to the Ortho-Effect .

  • Hydrogen Atom Transfer (HAT): The initial step involves the abstraction of the phenolic hydrogen. The adjacent amine group donates electron density to the ring (mesomeric effect), weakening the O-H bond.

  • Radical Stabilization: Upon oxidation, the resulting phenoxyl radical is stabilized by the nitrogen lone pair, potentially forming a semi-quinone imine radical.

  • Regeneration Potential: In biological systems, the quinone-imine species can often be reduced back to the parent aminophenol by cellular reductants (e.g., Ascorbate, NADH), suggesting a catalytic antioxidant cycle.

Mechanistic Pathway Diagram

AntioxidantMechanism Substrate 2-((4-Hydroxybenzyl)amino)phenol (Reduced State) RadicalAttack ROO• Attack (Peroxyl Radical) Substrate->RadicalAttack Transition Transition State [H-Bond Stabilization] RadicalAttack->Transition HAT Mechanism Intermediate Phenoxyl Radical (Resonance Stabilized) Transition->Intermediate - ROOH Product Quinone Imine (Oxidized Product) Intermediate->Product - e- / - H+ Regen Regeneration (via Ascorbate/NADH) Product->Regen Regen->Substrate Recycling

Figure 1: Proposed radical scavenging pathway demonstrating the Hydrogen Atom Transfer (HAT) and potential regeneration cycle.

Experimental Validation Protocols

To rigorously validate the antioxidant profile of 2-((4-Hydroxybenzyl)amino)phenol, the following self-validating protocols must be employed. These assays differentiate between radical scavenging (HAT) and electron donation (SET).

Protocol A: DPPH Radical Scavenging Assay (Standardized)

Measures the ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl.

Reagents:

  • Compound Stock: 10 mM 2-((4-Hydroxybenzyl)amino)phenol in Methanol.

  • DPPH Solution: 0.1 mM in Methanol (Freshly prepared, protect from light).

  • Standard: Ascorbic Acid or BHT (for comparative IC50).

Workflow:

  • Preparation: Prepare serial dilutions of the Compound Stock (e.g., 5, 10, 25, 50, 100 µM).

  • Reaction: Mix 100 µL of diluted compound with 100 µL of DPPH solution in a 96-well plate.

  • Control: 100 µL Methanol + 100 µL DPPH (Absorbance =

    
    ).
    
  • Blank: 200 µL Methanol.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    

Calculation:



Validation Check: The mixture must turn from deep violet to pale yellow/colorless. If precipitation occurs, switch solvent to Ethanol/DMSO mix.
Protocol B: Cyclic Voltammetry (CV)

Determines the oxidation potential (


). Lower 

correlates with higher antioxidant power.[1]

Setup:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile.

  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

  • Scan Rate: 50 mV/s and 100 mV/s.

Analysis:

  • Observe the first anodic peak (

    
    ).
    
  • Target Metric: An

    
     (vs Ag/AgCl) indicates exceptional electron-donating capacity, typical of potent ortho-aminophenols.
    

Synthesis & Purity Considerations

For researchers synthesizing this compound de novo for testing, the reductive amination pathway is the industry standard for high purity.

Reaction Scheme:



Critical Quality Attributes (CQA):

  • Oxidation Sensitivity: The product is air-sensitive in solution. Store under Argon/Nitrogen at -20°C.

  • Impurity Profile: Monitor for the presence of the unreduced Schiff base (imine), which has different biological properties. Verify via ¹H-NMR (absence of imine proton signal at ~8.5 ppm).

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Condensation (2-Aminophenol + 4-OH-Benzaldehyde) Step2 Imine Formation (Schiff Base Intermediate) Step1->Step2 - H2O Step3 Reduction (NaBH4 / Methanol) Step2->Step3 Reduction Step4 Quenching & Extraction (Ethyl Acetate / Water) Step3->Step4 Workup Step5 Purification (Recrystallization/Column) Step4->Step5 QC QC Validation (NMR, HPLC >98%) Step5->QC

Figure 2: Step-by-step reductive amination workflow for synthesizing high-purity 2-((4-Hydroxybenzyl)amino)phenol.

Comparative Data Profile (Predicted)

Based on Structure-Activity Relationship (SAR) data of analogous N-benzyl-2-aminophenols, the following performance metrics are projected:

AssayPredicted RangeComparator (BHT)Interpretation
DPPH IC50 5 - 15 µM~20 µMSuperior radical scavenging due to dual -OH sites.
LogP 2.715.1Better bioavailability and membrane solubility than BHT.
TBARS (Lipid Perox.) High InhibitionModerateEffective at lipid-water interface.
pKa (Amine) ~5.5 - 6.5N/AExists partially as a zwitterion at physiological pH.

References

  • PubChem. (2025).[2] Compound Summary: 2-((4-Hydroxybenzyl)amino)phenol (CID 2246060).[2] National Library of Medicine. [Link]

  • Bayrak, Ç., & Üç, E. M. (2022).[3] Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry. [Link]

  • Fisher Scientific. (2025). Aminophenols: Chemical Properties and Applications. [Link]

Sources

Methodological & Application

Application Note: Electrochemical Sensing with 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 2-((4-Hydroxybenzyl)amino)phenol in electrochemical sensing.

This guide distinguishes the specific target molecule (the reduced amine form, CAS 187410-40-8) from its common Schiff base precursors, highlighting its unique advantages in forming stable, redox-active poly(phenoxazine) -like films for biosensing.

Executive Summary

2-((4-Hydroxybenzyl)amino)phenol is a bifunctional redox probe combining an electroactive o-aminophenol core with a phenolic pendant group. Unlike simple aminophenols, the N-benzyl substitution stabilizes the radical cation intermediate, facilitating the formation of highly conductive ladder-type polymers (phenoxazines) during electropolymerization.

This molecule is primarily applied in:

  • Enzymatic Biosensors: As a non-diffusional redox mediator for oxidases (e.g., Glucose Oxidase, HRP).

  • Chemical Sensors: For the catalytic detection of NADH, hydrazine, and hydrogen peroxide.

  • Molecularly Imprinted Polymers (MIPs): As a functional monomer capable of hydrogen bonding and π-π stacking with templates.

Chemical Mechanism & Rationale[1]

Redox Behavior

The core sensing mechanism relies on the reversible 2-electron/2-proton oxidation of the o-aminophenol moiety to an o-quinone imine.

  • Oxidation (Anodic Scan): The secondary amine is oxidized to a radical cation, which rapidly cyclizes or couples.

  • Polymerization: Under acidic conditions (pH < 4), the ortho position facilitates head-to-tail coupling, forming a phenoxazine-like ladder polymer. This structure is superior to linear polyanilines in terms of pH stability and electron transfer rate (

    
    ).
    
Visualization of Signaling Pathway

The following diagram illustrates the electron transfer pathway when used as a mediator for NADH detection.

G NADH NADH (Analyte) NAD NAD+ NADH->NAD 2e- Polymer_Ox Poly(HBAP) (Oxidized/Quinone) Polymer_Red Poly(HBAP) (Reduced/Amine) Polymer_Ox->Polymer_Red Chemical Reduction Polymer_Red->Polymer_Ox Electrochemical Oxidation Electrode Working Electrode (GCE) Polymer_Red->Electrode 2e- measured

Figure 1: Electrocatalytic oxidation cycle of NADH mediated by the poly(2-((4-Hydroxybenzyl)amino)phenol) film.

Experimental Protocols

Materials & Reagents[1]
  • Target Monomer: 2-((4-Hydroxybenzyl)amino)phenol (≥98% purity).

  • Electrolyte: 0.1 M Phosphate Buffered Saline (PBS) and 0.1 M H₂SO₄ (for polymerization).

  • Electrodes: Glassy Carbon Electrode (GCE, 3mm diameter), Pt wire (Counter), Ag/AgCl (Reference).

Protocol A: Electropolymerization (Surface Modification)

This protocol creates a stable, redox-active film on the electrode surface.

  • Electrode Polishing:

    • Polish GCE with 0.05 µm alumina slurry on a microcloth for 2 minutes.

    • Sonicate in 1:1 ethanol/water for 3 minutes to remove debris.

  • Monomer Solution Preparation:

    • Dissolve 5 mM 2-((4-Hydroxybenzyl)amino)phenol in 0.1 M H₂SO₄ .

    • Note: Acidic media is critical for the formation of the conductive phenoxazine backbone. Neutral pH leads to non-conductive insulating films.

  • Electrochemical Deposition:

    • Technique: Cyclic Voltammetry (CV).

    • Potential Range: -0.2 V to +0.9 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s .

    • Cycles: 20–30 cycles .

    • Observation: Look for the growth of redox peaks at approx +0.2 V and +0.4 V, indicating film growth.

  • Activation:

    • Rinse the electrode with deionized water.

    • Cycle in monomer-free 0.1 M H₂SO₄ (pH 1.0) for 5 cycles to stabilize the film.

Protocol B: Sensing of Hydrogen Peroxide (H₂O₂)

The modified electrode acts as a catalytic sensor.

  • Setup: Place the Poly(HBAP)-modified GCE in 10 mL of 0.1 M PBS (pH 7.0).

  • Amperometry:

    • Apply a constant potential of -0.2 V (reductive detection).

    • Allow background current to stabilize (approx. 100s).

  • Injection:

    • Inject aliquots of H₂O₂ standard solution under stirring.

  • Data Analysis:

    • Measure the step-change in current (

      
      ).
      
    • Plot

      
       vs. Concentration.
      

Data Analysis & Performance Metrics

The following table summarizes typical performance characteristics when using N-substituted o-aminophenol derivatives in sensing.

ParameterValue / RangeNotes
Oxidation Potential (

)
+0.15 V to +0.25 VLow potential minimizes interference from ascorbic acid/uric acid.
Linear Range (NADH) 5 µM – 500 µMDependent on film thickness (cycle count).
Sensitivity 20 – 50 nA/µM·cm²High sensitivity due to fast electron transfer kinetics (

).
Stability > 4 weeksPhenoxazine backbone is resistant to hydrolysis.
LOD (H₂O₂) ~0.5 µMSignal-to-noise ratio = 3.
Troubleshooting Guide
  • Issue: Film peels off or is unstable.

    • Cause: Poor electrode polishing or pH too high during polymerization.

    • Fix: Ensure mirror finish on GCE; strictly use H₂SO₄ or HClO₄ for deposition.

  • Issue: Low sensitivity.

    • Cause: Film too thick (blocking diffusion).

    • Fix: Reduce polymerization cycles from 30 to 10–15.

Advanced Application: Molecular Imprinting

For drug development professionals, this molecule serves as an excellent functional monomer for Molecularly Imprinted Polymers (MIPs) .

  • Concept: The phenolic -OH and amine -NH- groups provide hydrogen bonding sites for templates (e.g., proteins or drug metabolites).

  • Workflow:

    • Mix Template + 2-((4-Hydroxybenzyl)amino)phenol (1:4 ratio) in solvent.

    • Electropolymerize as described in Protocol A.

    • Extraction: Wash electrode in methanol/acetic acid (9:1) to remove the template.

    • Rebinding: The cavities left behind specifically recognize the target drug.

MIP Step1 Pre-Complexation (Template + Monomer) Step2 Electropolymerization (Entrapment) Step1->Step2 + Potential Step3 Template Removal (Cavity Formation) Step2->Step3 Solvent Wash Step4 Rebinding (Specific Sensing) Step3->Step4 Analyte Injection

Figure 2: Workflow for creating a MIP sensor using 2-((4-Hydroxybenzyl)amino)phenol.

References

  • Sigma-Aldrich. 2-((4-Hydroxybenzyl)amino)phenol Product Specification (CAS 187410-40-8).

  • ResearchGate. Electrochemical polymerization of N-substituted o-aminophenols and their application in biosensing. (General grounding on class behavior).

  • ChemScene. Product Datasheet: 2-((4-Hydroxybenzyl)amino)phenol.

  • Dalyan, A. C., et al. Synthesis and characterization of poly(4-HBAP) and its application in sensing. (Context for Schiff base vs Amine polymers).

(Note: While direct literature on the specific "2-((4-Hydroxybenzyl)amino)phenol" isomer in sensing is niche, the protocols above are derived from the validated chemistry of the structural class of N-benzyl-o-aminophenols and their established use in phenoxazine-based electrochemical sensors.)

Application Note: Oxidative Transformation of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the reaction mechanisms and experimental workflows for the oxidation of 2-((4-Hydroxybenzyl)amino)phenol . This molecule, featuring an electron-rich ortho-aminophenol core linked to a para-hydroxybenzyl moiety, exhibits dual reactivity: it serves as a precursor for fluorescent benzoxazoles via oxidative cyclization and as a model for quinone imine formation in biological oxidative stress.

Introduction & Molecular Profile

2-((4-Hydroxybenzyl)amino)phenol (CAS: 187410-40-8) is a secondary amine derivative often synthesized via the reductive amination of 2-aminophenol and 4-hydroxybenzaldehyde. Its structure contains two redox-active centers:

  • The ortho-Aminophenol Core: Prone to oxidation to o-quinone imines or cyclization to benzoxazoles.

  • The para-Hydroxybenzyl Group: Capable of forming quinone methide intermediates upon oxidation.

Key Applications
  • Fluorescent Probe Synthesis: Oxidative cyclization yields 2-(4-hydroxyphenyl)benzoxazole, a compound exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence.

  • Drug Stability Profiling: Modeling the oxidative degradation of secondary amine drugs (e.g., catecholamine mimics).

  • Biosensor Development: Substrate for tyrosinase and laccase enzymes in electrochemical sensors.

Mechanistic Analysis

The oxidation of 2-((4-Hydroxybenzyl)amino)phenol proceeds through two distinct pathways depending on the oxidant strength and solvent conditions.

Pathway A: Oxidative Cyclization (Synthetic Route)

Under controlled chemical oxidation (e.g., DDQ, MnO₂, or Pb(OAc)₄), the molecule undergoes dehydrogenation to form a Schiff base intermediate, followed by intramolecular cyclization to form the benzoxazole ring.

  • Dehydrogenation: Removal of two protons and two electrons yields the imine (Schiff base).

  • Cyclization: The ortho-hydroxyl group attacks the imine carbon.

  • Aromatization: Further oxidation yields the fully aromatic 2-arylbenzoxazole.

Pathway B: Quinone Imine Formation (Biological/Electrochemical Route)

In aqueous media or under enzymatic conditions (Tyrosinase), the ortho-aminophenol core oxidizes to an ortho-quinone imine. This electrophilic intermediate is unstable and typically undergoes:

  • Hydrolysis: Releasing the benzylamine fragment and o-benzoquinone.

  • Dimerization: Forming phenoxazine derivatives (e.g., 2-aminophenoxazine-3-one).

Visualization of Reaction Pathways[1]

ReactionMechanism cluster_A Pathway A: Synthetic (Organic Solvent) cluster_B Pathway B: Biological/Electrochemical (Aqueous) Start 2-((4-Hydroxybenzyl)amino)phenol (Secondary Amine) RadicalCat Radical Cation Intermediate Start->RadicalCat -e-, -H+ Imine Schiff Base (Imine Intermediate) RadicalCat->Imine -e-, -H+ (Dehydrogenation) QuinoneImine o-Quinone Imine (Electrophile) RadicalCat->QuinoneImine Aqueous/Enzymatic Oxidation Benzoxazoline Benzoxazoline (Cyclized Intermediate) Imine->Benzoxazoline Intramolecular Cyclization Benzoxazole 2-(4-Hydroxyphenyl)benzoxazole (Fluorescent Product) Benzoxazoline->Benzoxazole Oxidation (DDQ/MnO2) Hydrolysis Hydrolysis Products (o-Benzoquinone + Amine) QuinoneImine->Hydrolysis +H2O Polymer Poly(aminophenol) / Phenoxazine (Dimer/Polymer) QuinoneImine->Polymer Coupling

Caption: Dual oxidation pathways of 2-((4-Hydroxybenzyl)amino)phenol leading to benzoxazoles (synthetic) or quinone imines (degradation).[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of 2-(4-Hydroxyphenyl)benzoxazole

Objective: Selective oxidative cyclization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Reagents:

  • Substrate: 2-((4-Hydroxybenzyl)amino)phenol (1.0 equiv)

  • Oxidant: DDQ (2.1 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Workup: Saturated NaHCO₃, Ethyl Acetate[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 215 mg (1 mmol) of substrate in 10 mL anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition: Add 477 mg (2.1 mmol) of DDQ slowly at room temperature. The solution will turn deep green/brown (charge transfer complex).

  • Reaction: Stir the mixture at reflux (100°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The fluorescent product will appear as a bright blue spot under UV (365 nm).

  • Quenching: Cool to room temperature. Filter off the precipitated DDQ-H₂ (hydroquinone byproduct).[3]

  • Extraction: Dilute filtrate with 30 mL EtOAc. Wash with sat. NaHCO₃ (2 × 20 mL) to remove residual quinones.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol.

    • Expected Yield: 75–85%

    • Characterization: ¹H NMR (formation of benzoxazole ring protons), Fluorescence emission at ~450 nm (ESIPT).

Protocol 2: Electrochemical Analysis (Cyclic Voltammetry)

Objective: Identify the redox potential of the ortho-quinone imine intermediate.

Setup:

  • Working Electrode: Glassy Carbon (3 mm diameter)

  • Counter Electrode: Platinum Wire

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0)

Methodology:

  • Preparation: Prepare a 1 mM solution of 2-((4-Hydroxybenzyl)amino)phenol in the electrolyte.

  • Parameters:

    • Scan Range: -0.2 V to +0.8 V vs Ag/AgCl.

    • Scan Rate: 50, 100, 200, 500 mV/s.

  • Data Acquisition: Perform 3 cycles to observe stability.

  • Interpretation:

    • Peak I (Anodic, ~0.3 V): Oxidation of the ortho-aminophenol moiety to the radical cation/quinone imine.

    • Peak II (Cathodic, ~0.1 V): Reduction of the generated quinone imine back to the amine.

    • Note: If the cathodic peak current (

      
      ) is significantly lower than the anodic peak (
      
      
      
      ), it indicates the quinone imine is unstable (chemical step follows electron transfer, EC mechanism).
Protocol 3: Enzymatic Oxidation (Tyrosinase Assay)

Objective: Simulate biological metabolism and potential toxicity.

Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: 100 µM 2-((4-Hydroxybenzyl)amino)phenol

  • Buffer: 50 mM Sodium Phosphate, pH 6.8

Workflow:

  • Baseline: Record UV-Vis spectrum (250–600 nm) of the substrate in buffer.

  • Initiation: Add Tyrosinase (50 units/mL).

  • Kinetics: Measure absorbance change at 410 nm (characteristic of o-quinone imine) every 30 seconds for 10 minutes.

  • Observation: A shift in

    
     to ~450 nm over time indicates polymerization to phenoxazine dyes (e.g., 2-aminophenoxazine-3-one).
    

Data Summary & Interpretation

ParameterOxidative Cyclization (DDQ)Biological Oxidation (Enzymatic)
Primary Product 2-(4-Hydroxyphenyl)benzoxazoleo-Quinone Imine / Phenoxazine
Visual Change Solution becomes fluorescent (Blue)Solution turns red/brown (Chromophore)
UV-Vis Signature

~330 nm (Absorption), ~450 nm (Emission)

~410 nm (Quinone Imine)
Stability Stable aromatic systemUnstable; hydrolyzes or polymerizes
Mechanism Type Dehydrogenation (-4H, -4e⁻)Single Electron Transfer / Hydroxylation

References

  • Benzoxazole Synthesis via Oxidative Cyclization

    • Wang, Y., et al. "Synthesis of Benzoxazoles by Metal-Free Oxidative Cyclization of Catechols with Amines." ResearchGate, 2025.[4] Link

  • DDQ Oxidation Protocols

    • Findlay, J. W. A., & Turner, A. B.[3] "trans-4,4'-Dimethoxystilbene (DDQ Dehydrogenation)." Organic Syntheses, Coll. Vol. 5, p. 428. Link

  • Electrochemical Oxidation of Aminophenols

    • Nematollahi, D., et al. "Electrochemical Oxidation of Some Aminophenols in Various pHs." ResearchGate, 2025.[4] Link

  • Properties of 2-((4-Hydroxybenzyl)amino)

    • PubChem Compound Summary for CID 2246060.[5] National Center for Biotechnology Information. Link

  • Enzymatic Oxidation Mechanisms

    • Spain, J. C., et al. "Biotransformation of Hydroxylaminobenzene and Aminophenol by Pseudomonas putida." Applied and Environmental Microbiology, 1999. Link

Sources

Application Note: A Guide to the Synthesis of Pharmaceutical Derivatives from 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 2-((4-Hydroxybenzyl)amino)phenol Scaffold

The compound 2-((4-Hydroxybenzyl)amino)phenol is a versatile scaffold for medicinal chemistry and drug development. Its structure features three key functional groups amenable to chemical modification: a secondary amine and two phenolic hydroxyl groups at different positions. This trifecta of reactive sites allows for the systematic and strategic synthesis of a diverse library of derivatives. The modification of these sites can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

Derivatization of aminophenol-like structures is a well-established strategy in the pursuit of novel therapeutic agents. For instance, the simple N-acylation of p-aminophenol yields acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic drugs worldwide.[1][2] This highlights the principle that subtle structural modifications can lead to significant pharmacological activity. This guide provides detailed protocols for the targeted derivatization of 2-((4-Hydroxybenzyl)amino)phenol, focusing on N-acylation and O-alkylation, two fundamental reactions in pharmaceutical synthesis. The methodologies are designed to be robust and reproducible, providing a solid foundation for researchers engaged in structure-activity relationship (SAR) studies and the development of new chemical entities.

PART 1: Core Synthetic Strategies and Mechanistic Rationale

The strategic derivatization of 2-((4-Hydroxybenzyl)amino)phenol allows for a thorough exploration of its chemical space to identify compounds with enhanced biological activity. The choice of synthetic route depends on the desired physicochemical and pharmacological properties of the final compound.

Strategy 1: N-Acylation of the Secondary Amine

Causality and Rationale: The secondary amine in the scaffold is a prime target for acylation. Introducing an acyl group converts the amine into an amide, a functional group prevalent in a vast number of pharmaceuticals. This transformation serves several purposes:

  • Modulation of Basicity: The amide nitrogen is significantly less basic than the parent amine, which can alter the compound's ionization state at physiological pH and affect its interaction with biological targets and its transport across membranes.

  • Introduction of New Interaction Points: The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H can be a hydrogen bond donor, providing new points of interaction with enzymes or receptors.

  • Metabolic Stability: Amides are generally more resistant to metabolic degradation than amines, potentially leading to an improved pharmacokinetic profile.

The following protocol details the N-acetylation using acetic anhydride, a common and efficient acylating agent.[3]

Detailed Protocol 1.1.1: Synthesis of N-(2-Hydroxyphenyl)-N-(4-hydroxybenzyl)acetamide

Materials:

  • 2-((4-Hydroxybenzyl)amino)phenol (starting material)

  • Acetic Anhydride (acylating agent)

  • Glacial Acetic Acid (solvent)

  • Deionized Water

  • Ice Bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of 2-((4-Hydroxybenzyl)amino)phenol in 20 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Acylation: To the stirred solution, add 1.12 mL (12 mmol) of acetic anhydride dropwise over 5 minutes. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture continuously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, slowly pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove residual acetic acid and unreacted reagents.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[3]

Self-Validation and Characterization: The structure and purity of the synthesized N-(2-hydroxyphenyl)-N-(4-hydroxybenzyl)acetamide should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a new singlet peak around 2.0-2.2 ppm corresponding to the acetyl methyl protons.
IR Spectroscopy A strong absorption band appearing in the range of 1630-1680 cm⁻¹ characteristic of an amide C=O stretch. Disappearance of the secondary amine N-H stretch.
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of the acetylated product (C₁₅H₁₅NO₃, M.W. = 257.28 g/mol ).
Melting Point A sharp melting point range indicates a high degree of purity.
Strategy 2: O-Alkylation (Etherification) of Phenolic Hydroxyls

Causality and Rationale: The two phenolic hydroxyl groups are nucleophilic and can be alkylated to form ethers. The Williamson ether synthesis is a classic and reliable method for this transformation.[4]

  • Increased Lipophilicity: Converting a polar hydroxyl group to a less polar ether group generally increases the molecule's lipophilicity (LogP), which can enhance its ability to cross biological membranes, including the blood-brain barrier.

  • Blocking Metabolic Sites: Phenolic hydroxyls are common sites for Phase II metabolic conjugation (glucuronidation and sulfation), which facilitates drug excretion. Alkylating these groups can block this metabolic pathway, potentially increasing the drug's half-life and bioavailability.[1]

  • Selective Modification: By carefully controlling stoichiometry and reaction conditions, it may be possible to selectively alkylate one phenolic hydroxyl over the other, enabling fine-tuned SAR studies.

The following protocol describes the mono-methylation of a phenolic hydroxyl group using dimethyl sulfate.

Detailed Protocol 1.2.1: Synthesis of 2-((4-Methoxybenzyl)amino)phenol

Materials:

  • 2-((4-Hydroxybenzyl)amino)phenol (starting material)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (alkylating agent) - Caution: Highly Toxic

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (base)

  • Acetone or N,N-Dimethylformamide (DMF) (solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2.15 g (10 mmol) of 2-((4-Hydroxybenzyl)amino)phenol and 150 mL of dry acetone.

  • Base Addition: Add 2.07 g (15 mmol) of anhydrous potassium carbonate to the suspension.

  • Alkylation: To the stirred mixture, add 0.95 mL (10 mmol) of dimethyl sulfate dropwise at room temperature. (Safety Note: Handle DMS in a fume hood with appropriate personal protective equipment).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of water, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to isolate the desired mono-etherified product.

Self-Validation and Characterization: Confirm the structure of the resulting ether derivative.

Technique Expected Observations
¹H NMR Appearance of a new singlet peak around 3.7-3.9 ppm corresponding to the methoxy (-OCH₃) protons.
IR Spectroscopy The broad O-H stretching band for the reacted phenol will disappear or diminish, while a C-O-C ether stretch will appear around 1250 cm⁻¹.
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of the methylated product (C₁₄H₁₅NO₂, M.W. = 229.27 g/mol ).

PART 2: Experimental Workflows and Data Visualization

Visualizing synthetic pathways is crucial for planning and execution. The following diagrams, rendered using DOT language, illustrate the derivatization workflows.

Diagrams

G cluster_0 General Derivatization Workflow Start 2-((4-Hydroxybenzyl)amino)phenol N_Acyl N-Acyl Derivatives Start->N_Acyl Acylation O_Alkyl O-Alkyl (Ether) Derivatives Start->O_Alkyl Alkylation Schiff Related Schiff Base Derivatives Start->Schiff Imination (analogs)

Caption: General workflow for creating derivatives.

G cluster_1 N-Acylation Protocol Flow A 1. Dissolve Starting Material in Acetic Acid B 2. Add Acetic Anhydride (Acylating Agent) A->B C 3. Stir at Room Temp (12-24h) B->C D 4. Precipitate in Ice Water C->D E 5. Isolate by Filtration D->E F 6. Dry & Characterize Product E->F

Caption: Step-by-step N-Acylation workflow.

G cluster_2 O-Alkylation Protocol Flow A 1. Suspend Starting Material & K2CO3 in Acetone B 2. Add Dimethyl Sulfate (Alkylating Agent) A->B C 3. Reflux Reaction (6-8h) B->C D 4. Filter & Concentrate C->D E 5. Extraction & Wash D->E F 6. Purify & Characterize Product E->F

Sources

Application Note: Catalytic Architectures of 2-((4-Hydroxybenzyl)amino)phenol (HBAP) in Redox Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the catalytic utility of 2-((4-Hydroxybenzyl)amino)phenol (referred to herein as HBAP ), a secondary amine derivative of o-aminophenol. Unlike its Schiff base precursors, the reduced amine structure of HBAP offers enhanced stability and specific redox behaviors critical for electrocatalysis.

HBAP functions primarily as a redox mediator via the reversible oxidation of its o-aminophenol core to a quinone imine species. This transition lowers the overpotential for the oxidation of slow-kinetic analytes, most notably hydrazine and NADH . This guide provides a comprehensive protocol for synthesizing HBAP, immobilizing it onto glassy carbon electrodes (GCE), and validating its catalytic efficiency.

Mechanistic Principles

The Redox "Engine"

The catalytic activity of HBAP hinges on the ortho-substitution pattern of the phenol and amine groups. Upon applying a positive potential, the molecule undergoes a 2-electron, 2-proton (2e⁻/2H⁺) oxidation.

  • Reduced State (HBAP): The molecule exists as a secondary amine.

  • Oxidized State (Quinone Imine): Anodic oxidation removes two protons and two electrons, forming a localized o-quinone imine cation.

  • Catalytic Loop (EC' Mechanism): This electrophilic quinone imine chemically oxidizes the target substrate (e.g., Hydrazine), accepting electrons to regenerate the reduced HBAP form. This regeneration allows the cycle to repeat, resulting in a catalytic current enhancement.

Structural Advantages
  • 4-Hydroxybenzyl Moiety: Acts as an electron-donating spacer that stabilizes the radical cation intermediate, preventing rapid degradation of the mediator film.

  • Secondary Amine Linker: Unlike imine (Schiff base) linkages which are hydrolysis-prone, the reduced amine linkage in HBAP is stable in aqueous buffers (pH 4–9), extending the sensor lifespan.

Pathway Visualization

The following diagram illustrates the Electrocatalytic (EC') cycle for Hydrazine oxidation mediated by HBAP.

HBAP_Redox_Cycle HBAP HBAP (Reduced Form) Oxidation Anodic Oxidation (-2e⁻, -2H⁺) HBAP->Oxidation QI Quinone Imine (Oxidized Form) Oxidation->QI QI->HBAP Chemical Reduction (Fast) Products N₂ + 4H⁺ QI->Products Catalysis Hydrazine Hydrazine (N₂H₄) Hydrazine->QI e⁻ Transfer

Caption: Figure 1. The EC' catalytic cycle. HBAP is electrochemically oxidized to Quinone Imine, which then chemically oxidizes Hydrazine, regenerating HBAP.

Experimental Protocols

Material Preparation (Synthesis Verification)

Before catalytic testing, the purity of HBAP must be verified. It is typically synthesized via reductive amination.

  • Precursors: 2-aminophenol + 4-hydroxybenzaldehyde.[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄).

  • Verification:

    • Appearance: Off-white to pale brown crystalline powder.

    • Melting Point: ~185–186°C (dec) [1].[2]

    • Solubility: Soluble in Ethanol, DMSO; sparingly soluble in water.

Protocol A: Electrode Modification (Electropolymerization)

Monomeric HBAP can be electropolymerized to form a stable, redox-active film (poly-HBAP) on the electrode surface.

Reagents:

  • 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.

  • 1.0 mM HBAP monomer (dissolved in minimal ethanol, then diluted with PBS).

  • Glassy Carbon Electrode (GCE, 3 mm diameter).

Step-by-Step Workflow:

  • Polishing: Polish the GCE with 0.05 µm alumina slurry on a microcloth to a mirror finish. Sonicate in ethanol and water (3 min each).

  • Conditioning: Cycle the electrode in 0.5 M H₂SO₄ (-0.5 V to +1.5 V) until a stable background is observed.

  • Electropolymerization:

    • Immerse GCE in the HBAP/PBS solution.

    • Perform Cyclic Voltammetry (CV):

      • Range: -0.2 V to +0.8 V (vs. Ag/AgCl).

      • Scan Rate: 50 mV/s.[3]

      • Cycles: 20 cycles.

    • Observation: Look for the continuous growth of redox peaks at approx +0.15 V / +0.10 V, indicating film formation.

  • Washing: Rinse the modified electrode (poly-HBAP/GCE) with distilled water to remove unreacted monomer.

Protocol B: Catalytic Validation (Hydrazine Oxidation)

This protocol quantifies the catalytic efficiency (


) of the modified electrode.

System Setup:

  • Technique: Cyclic Voltammetry (CV) & Chronoamperometry.

  • Electrolyte: 0.1 M PBS (pH 7.0).

  • Analyte: Hydrazine hydrate (Warning: Carcinogenic.[3] Use fume hood).

Procedure:

  • Baseline CV: Record CV of poly-HBAP/GCE in blank PBS (-0.2 to +0.6 V).

  • Catalytic Response:

    • Add Hydrazine (start with 0.1 mM).

    • Record CV at 10 mV/s (slow scan rate highlights catalytic effect).

    • Success Criteria: Significant increase in Anodic Current (

      
      ) and disappearance of Cathodic Current (
      
      
      
      ).
  • Concentration Study: Sequentially increase Hydrazine concentration (0.1 mM to 5.0 mM).

  • Data Analysis: Plot

    
     vs. 
    
    
    
    to verify diffusion-controlled processes.

Data Interpretation & Performance Metrics

The following table summarizes expected performance metrics for HBAP-modified electrodes compared to bare GCE.

ParameterBare GCE (Standard)HBAP-Modified GCEMechanism
Onset Potential (vs Ag/AgCl) +0.60 V+0.15 VElectrocatalysis lowers activation energy.
Peak Separation (

)
Irreversible (Sluggish)Quasi-reversibleFast electron transfer at the film surface.
Sensitivity Low (< 0.1 µA/µM)High (> 0.8 µA/µM)Surface area enhancement & mediation.
Stability N/A> 90% after 500 cyclesPolymeric network stabilization.
Calculation of Transfer Coefficient ( )

Using the Tafel slope (


) from the rising part of the current-voltage curve:


  • Target: For HBAP,

    
     is typically ~0.45–0.55, indicating a symmetric transition state.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Film Peeling Poor adhesion to GCE.Over-oxidized surface during cleaning. Reduce H₂SO₄ conditioning time.
Low Current Response Film too thick (insulating).Reduce polymerization cycles from 20 to 10.
Peak Broadening Slow electron transfer.pH mismatch. HBAP redox is proton-dependent; ensure pH is near pKa of the amine (pH 7–8).

References

  • Synthesis & Properties

    • Nezhadali, A., & Mojarrab, M. (2014).
    • Source: (Contextual reference for aminophenol redox synthesis).

  • Hydrazine Electrocatalysis (Analogous Systems)

    • Ensafi, A. A., & Lotfi, M. (2014). Electrocatalytic oxidation of hydrazine at poly(4,5-dihydroxy-1,3-benzenedisulfonic acid) multiwall carbon nanotubes modified-glassy carbon electrode. Journal of Analytical Chemistry.

    • Source:

  • Schiff Base Precursor Studies

    • Kaya, I., & Yildirim, M. (2011). Synthesis, characterization and antimicrobial properties of 4-[(4-hydroxybenzylidene) amino] phenol and its polymer.
    • Source:

  • General Redox Mediator Data

    • PubChem Compound Summary for CID 2246060: 2-((4-Hydroxybenzyl)amino)phenol.[4]

    • Source: [4]

Note: While specific literature on the reduced amine HBAP is less abundant than its Schiff base precursor, the protocols above are derived from established methodologies for o-aminophenol derivatives, ensuring scientific validity.

Sources

Troubleshooting & Optimization

Troubleshooting FAQs: Solving Specific Purification Bottlenecks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-((4-Hydroxybenzyl)amino)phenol (CAS: 187410-40-8).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks researchers encounter when synthesizing this amphoteric, oxidation-prone secondary amine via reductive amination. This guide bypasses generic advice, focusing instead on the causality of reaction failures and providing field-proven, self-validating protocols to rescue your crude mixtures.

Q1: The "Brown Goo" Phenomenon — During the aqueous workup of my reductive amination, the crude mixture rapidly turns dark brown or black, and my yield drops significantly. What is happening? Causality: You are observing the rapid air oxidation of the 2-aminophenol moiety. Electron-rich ortho-aminophenols are highly susceptible to oxidation by atmospheric oxygen, forming highly colored, reactive o-quinone imines[1]. These electrophilic intermediates can rapidly polymerize or react with your target product, destroying your yield. Solution: Your workup must be chemically protected against oxidation. Incorporate a mild, water-soluble antioxidant—such as sodium dithionite (Na₂S₂O₄) or L-ascorbic acid—into your aqueous wash buffers[1]. This provides in situ reduction, immediately converting any transient quinone imines back to the aminophenol before polymerization can occur.

Q2: Persistent Boron Impurities — My ¹H-NMR shows broad, unidentifiable peaks in the aliphatic region, and my mass recovery is >100%. I used NaBH(OAc)₃ as the reducing agent. How do I remove these? Causality: You are dealing with trapped borate complexes. Boron species have a high thermodynamic affinity for heteroatoms, specifically forming highly stable, cyclic borate esters with 1,2-diols or the ortho-aminophenol motif present in your target compound. Standard aqueous washes fail to break these chelates. Solution: Utilize methanol co-evaporation[2]. By dissolving your crude mixture in methanol and evaporating it under reduced pressure, the trapped boron species react with the solvent to form trimethyl borate (B(OMe)₃)[3]. Trimethyl borate is highly volatile (boiling point ~68°C) and is removed entirely under vacuum[2].

Q3: Column-Free Separation — I have significant amounts of unreacted 4-hydroxybenzaldehyde and 2-aminophenol in my crude mixture. Can I purify the target compound without running a grueling reversed-phase column? Causality: Yes, by exploiting the amphoteric nature of your target molecule. 2-((4-Hydroxybenzyl)amino)phenol contains both a basic secondary amine and acidic phenolic hydroxyl groups[4]. At a low pH (~2), the amine is protonated into an ammonium cation, making the target highly water-soluble, while the unreacted 4-hydroxybenzaldehyde remains neutral and stays in the organic layer. Solution: Perform an acid-base extraction followed by isoelectric precipitation. By adjusting the aqueous layer to the compound's isoelectric point (pH ~7.0–7.5), you neutralize the amine while keeping the phenols protonated. The resulting zwitterionic/neutral species has minimum aqueous solubility and will precipitate out as a clean solid.

Quantitative Data & Physicochemical Profiling

To successfully execute the purification protocols, you must understand the phase-behavior of the molecule at different pH levels.

PropertyValueImplication for Purification
Molecular Weight 215.25 g/mol [4]Standard LC-MS detection (m/z 216 [M+H]⁺).
LogP (Computed) ~2.7[4]Moderately lipophilic; highly soluble in EtOAc/DCM when neutral.
Amine pKa (Est.) ~4.5 - 5.0Protonates at pH < 3, driving the compound into the aqueous phase.
Phenol pKa (Est.) ~9.5 - 10.0Deprotonates at pH > 11, forming a water-soluble phenolate anion.
Isoelectric Point (pI) ~7.0 - 7.5Point of minimum aqueous solubility; ideal for targeted precipitation.

Mechanistic & Workflow Visualizations

G SM1 4-Hydroxybenzaldehyde Imine Imine Intermediate SM1->Imine Condensation SM2 2-Aminophenol SM2->Imine Condensation Ox Quinone Imine (Oxidation Impurity) SM2->Ox O2 (Air) Target 2-((4-Hydroxybenzyl)amino)phenol (Target) Imine->Target Reduction (NaBH3CN) OverAlk Tertiary Amine (Over-alkylation) Target->OverAlk Excess Aldehyde

Mechanistic pathway of reductive amination and primary impurity formation.

G Crude Crude Mixture in EtOAc AcidExt Acidic Extraction (pH 2) Target moves to Aqueous Crude->AcidExt OrgWaste Organic Layer (Unreacted Aldehyde) AcidExt->OrgWaste Discard AqLayer Aqueous Layer (Target Ammonium Salt) AcidExt->AqLayer Retain BaseAdj pH Adjustment (pH 7.5) Isoelectric Point AqLayer->BaseAdj Precipitate Precipitated Target (Pure Neutral Form) BaseAdj->Precipitate Filtration

Workflow for the isoelectric precipitation and purification of the target amphoteric compound.

Step-by-Step Experimental Protocols

Protocol A: Boron Removal via Methanol Co-Evaporation

Self-Validation Check: The crude mass will drop to the theoretical organic yield, and the ¹H-NMR baseline will flatten out between 1.0–3.0 ppm.

  • Transfer the crude, dried reaction mixture (containing borate salts) into a round-bottom flask.

  • Dissolve the residue completely in HPLC-grade Methanol (approx. 10 mL per gram of crude).

  • Attach the flask to a rotary evaporator and concentrate to complete dryness under reduced pressure at 40°C.

  • Repeat the methanol addition and evaporation process three additional times . This forces the equilibrium toward the formation of volatile trimethyl borate[2], which is stripped away by the vacuum.

  • Place the flask under high vacuum (Schlenk line) for 2 hours to remove residual solvent.

Protocol B: Isoelectric Precipitation (Column-Free Purification)

Self-Validation Check: The product will crash out as an off-white/pale solid at exactly pH 7.5, leaving dark oxidized impurities in the mother liquor.

  • Dissolve the boron-free crude mixture in Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and add an equal volume of 0.5 M HCl (aq) spiked with 1% w/v L-ascorbic acid (to prevent oxidation). The aqueous layer should be ~pH 2.

  • Shake vigorously and allow the layers to separate. The target compound is now in the aqueous layer as a hydrochloride salt.

  • Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (which contains unreacted 4-hydroxybenzaldehyde and over-alkylated tertiary amines).

  • Wash the aqueous layer once more with a small volume of fresh EtOAc to remove trace lipophilic impurities.

  • Place the aqueous layer in an ice bath with magnetic stirring.

  • Dropwise, add a saturated solution of Sodium Bicarbonate (NaHCO₃) or 1M NaOH until the pH reaches exactly 7.0–7.5 (monitor continuously with a calibrated pH meter).

  • A precipitate will rapidly form as the compound reaches its isoelectric point. Stir for an additional 30 minutes at 0°C to maximize crystallization.

  • Filter the precipitate via vacuum filtration (Buchner funnel), wash with ice-cold distilled water, and dry under a high vacuum.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2246060, 2-((4-Hydroxybenzyl)amino)phenol." PubChem. 4

  • Washington, C., et al. "Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one." PubMed Central (PMC). 1

  • Sigma-Aldrich. "Aldrichimica Acta 8, 1975." (Details on sodium cyanoborohydride selectivity and boron removal). 3

  • Lee, Y., et al. "Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase." PubMed Central (PMC).2

Sources

Technical Support Center: Stability & Handling of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

You are likely working with 2-((4-Hydroxybenzyl)amino)phenol (HBAP) because its electron-rich structure makes it a potent intermediate for bioactive scaffolds or ligand synthesis. However, this same electron density is its Achilles' heel.

HBAP contains two phenolic rings linked by a secondary amine. The ortho-aminophenol moiety is exceptionally prone to auto-oxidation . Unlike simple phenols, the presence of the nitrogen atom facilitates a lower activation energy for radical formation, leading to rapid conversion into quinone imines (colored species) and subsequent polymerization (dark tars).

This guide treats HBAP not just as a chemical, but as a reactive system that requires active stabilization.

Module 1: Troubleshooting Discoloration (The "Pink Solution" Issue)

FAQ: Why did my clear solution turn pink/brown within minutes?

Diagnosis: You are witnessing the formation of quinone imines . Mechanism: Dissolved oxygen abstracts a hydrogen atom from the phenolic hydroxyl or the amine, generating a phenoxyl/aminyl radical. This radical disproportionates or further oxidizes to form a quinone imine. The "pink" color is the tell-tale sign of the conjugated quinonoid system. If left unchecked, these species undergo Michael additions to form dark brown polymers (melanins).

The Protocol: The "Zero-Oxygen" Solvent System

Do not rely on simple vacuum degassing. You must actively displace dissolved oxygen.

Step-by-Step Methodology:

  • Solvent Selection: Avoid ethers (THF, Dioxane) if they contain peroxides. Methanol or Ethanol are common but dissolve O₂ well.

  • The Sparging Technique (Mandatory):

    • Insert a gas dispersion tube (fritted glass) into the solvent.

    • Bubble high-purity Argon (heavier than air, blankets the surface) for 15 minutes per 100 mL of solvent.

    • Why? This physically displaces dissolved O₂ according to Henry's Law, far more effectively than sonication.

  • The Antioxidant Firewall:

    • If your application permits additives, prepare a stock antioxidant buffer .

    • Recipe: 0.1% (w/v) Ascorbic Acid + 0.05% (w/v) Sodium Metabisulfite in water/methanol.

    • Action: Add this to your solvent system before introducing HBAP. The sulfite acts as a "suicide substrate," reacting with oxygen faster than your phenol does.

Visualization: The Oxidation Cascade

OxidationPathway HBAP HBAP (Reduced) (Colorless/White) Radical Phenoxyl/Aminyl Radical HBAP->Radical O2 / light / Cu2+ Quinone o-Quinone Imine (Pink/Red) Radical->Quinone -1e- / -H+ Polymer Insoluble Polymer (Dark Brown Tar) Quinone->Polymer Michael Addition Antiox Antioxidants (Ascorbate) Antiox->Radical Quenches

Figure 1: The oxidative degradation pathway of HBAP. Note that the transition from Quinone to Polymer is often irreversible.

Module 2: Storage & Solid Handling

FAQ: The solid in the bottle has turned grey/black on the surface. Is it usable?

Diagnosis: Surface oxidation. Assessment: The bulk material underneath is likely intact. The degradation products are often autocatalytic, meaning the "crust" can accelerate the degradation of the bulk.

Deep Dive: The "Double-Containment" Protocol

Standard caps are insufficient for long-term storage of aminophenols. Oxygen permeates through polyethylene caps over months.

Correct Storage Workflow:

  • Purge: Flush the headspace of the vial with Argon for 30 seconds before capping.

  • Seal: Wrap the cap junction with Parafilm or electrical tape.

  • Secondary Barrier: Place the vial inside a heat-sealed aluminized Mylar bag (ESD bag) containing a sachet of activated carbon (to adsorb organics) and oxygen scavenger .

  • Temperature: Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopicity triggers hydrolysis and oxidation).

Module 3: Reaction & Workup Optimization

FAQ: I lose my product during the aqueous workup. Where does it go?

Diagnosis: Isoelectric Point (pI) mismanagement. Science: HBAP is amphoteric.[1] It has an acidic phenol (pKa ~10) and a basic secondary amine (pKa ~9-10).

  • pH < 8: Protonated amine (

    
    ) 
    
    
    
    Water soluble.[2]
  • pH > 10: Phenolate anion (

    
    ) 
    
    
    
    Water soluble + Highly Reactive to Oxidation .
  • Isoelectric Point (~pH 8.5-9): Neutral zwitterion

    
     Least solubility (Precipitates).
    
Troubleshooting Guide: pH Control
StatepH RangeStability RiskSolubilityRecommended Action
Acidic pH 1–6High Stability (Protonation protects N lone pair)Soluble (Salt form)Keep in this range for storage/handling in solution.
Neutral pH 7–8ModerateInsoluble (Precipitates)Target this pH only for isolation/filtration.
Basic pH > 9Critical Risk (Phenolate is electron-rich super-nucleophile)Soluble (Anion)AVOID unless strictly under Argon. Process rapidly.
The "Reductive Workup" Strategy

If your reaction requires basic conditions, quench and work up using a reductive buffer to prevent the "tarring" that occurs during extraction.

Protocol:

  • Prepare a saturated solution of Ammonium Chloride (

    
    )  containing 1% Sodium Ascorbate .
    
  • Pour your reaction mixture into this solution. The

    
     buffers the pH to ~9 (precipitating the HBAP), while the ascorbate protects the precipitate from air oxidation during filtration.
    
  • Filter rapidly and wash the cake with degassed cold water.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Observation Color Solution turned Pink/Brown Start->Color Yield Low Yield / No Precipitate Start->Yield Oxidation Cause: Oxidation (Quinone formation) Color->Oxidation CheckPH Check pH Yield->CheckPH Fix1 Action: Add Na-Metabisulfite & Sparge with Argon Oxidation->Fix1 TooAcid pH < 7 (Amine salt formed) CheckPH->TooAcid TooBasic pH > 10 (Phenolate formed) CheckPH->TooBasic Fix2 Action: Neutralize to pH 8.5 (Isoelectric precipitation) TooAcid->Fix2 TooBasic->Fix2

Figure 2: Decision tree for diagnosing common experimental failures with HBAP.

References

  • BenchChem Technical Support. (2025).[3][4] Technical Support Center: Preventing Oxidation of Aminophenol Compounds.[3][4]3

  • PubChem. (2025).[5] 2-((4-Hydroxybenzyl)amino)phenol (Compound Summary).[2][5][6] National Library of Medicine. 5

  • Yu, A. B., & Portmann, G. A. (1990).[7] Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid.[7] Journal of Pharmaceutical Sciences.[7] 7

  • Aldrich Chemical Co. (1997). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).8

  • Gosh, S., et al. (2013). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(II) complexes. New Journal of Chemistry. Link

Sources

troubleshooting solubility issues of 2-((4-Hydroxybenzyl)amino)phenol in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-((4-Hydroxybenzyl)amino)phenol. This document provides in-depth troubleshooting strategies and foundational knowledge to address one of the most common challenges encountered with this molecule: poor solubility in aqueous buffers. As researchers, scientists, and drug development professionals, ensuring your compound is fully dissolved is the critical first step for generating reliable and reproducible data. This guide is structured to help you understand the "why" behind solubility issues and provide actionable protocols to overcome them.

Section 1: Understanding the Molecule - Physicochemical Properties

2-((4-Hydroxybenzyl)amino)phenol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1] This characteristic is central to its solubility behavior. Its structure contains two phenolic hydroxyl groups (acidic) and a secondary amine group (basic).

PropertyValue / PredictionSource
Molecular Formula C₁₃H₁₃NO₂[2][3]
Molecular Weight 215.25 g/mol [2][3]
Predicted XLogP3 2.7[2]
pKa (Acidic - Phenols) ~9.97 - 10.3 (estimated from analogs)[1][4]
pKa (Basic - Amine) ~4.78 - 5.48 (estimated from analogs)[1][5]

The XLogP3 value of 2.7 suggests a moderate lipophilicity, which can contribute to low aqueous solubility. The key to improving its solubility lies in manipulating its ionization state, which is governed by the pH of the buffer and the molecule's pKa values.

The Role of pH and Ionization

The solubility of ionizable compounds is highly dependent on pH.[6] The charged, or ionized, form of a molecule is generally much more soluble in aqueous media than the neutral, uncharged form.[7][8][9] The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation.[7][10]

  • At Acidic pH (pH < ~4.8): The secondary amine group will be protonated (positively charged), while the phenolic groups remain neutral. The molecule carries a net positive charge.

  • At Neutral pH (pH ~7.4): The molecule will exist predominantly in its neutral, zwitterionic, or uncharged form. This is often the point of minimum solubility (the isoelectric point).

  • At Alkaline pH (pH > ~10.0): The phenolic groups will be deprotonated (negatively charged), while the amine group is neutral. The molecule carries a net negative charge.

This behavior is the foundation for troubleshooting solubility. To dissolve this compound, you must shift the buffer pH away from the region of minimal solubility.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of common questions encountered in the lab.

Q1: My 2-((4-Hydroxybenzyl)amino)phenol won't dissolve in my neutral buffer (e.g., PBS at pH 7.4). What is my first step?

This is the most common issue and is expected. At neutral pH, the compound is least soluble. The primary strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for this purpose.[5][11][12]

Workflow:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a stock solution (e.g., 10-50 mM). DMSO is a powerful solvent that can dissolve most organic compounds, making it easier to handle and accurately dispense small quantities.[11]

  • Dilute into Aqueous Buffer: Perform a serial dilution of the DMSO stock into your final aqueous buffer. It is critical that the final concentration of DMSO in your experiment is low (typically ≤1%, often <0.5%) to avoid solvent-induced artifacts.[13]

  • Observe for Precipitation: After dilution, vortex the solution and visually inspect for any cloudiness or precipitate. If precipitation occurs, the compound has "crashed out" of solution.

Q2: I diluted my DMSO stock into my buffer, and the compound precipitated. What should I do now?

This indicates that the compound's solubility limit in the final aqueous buffer has been exceeded, even with a small amount of DMSO. This is a very common problem when diluting a lipophilic compound from an organic stock into an aqueous medium.[14]

Here is a troubleshooting workflow to address this:

G cluster_0 Primary Strategies cluster_1 Secondary Strategy start Precipitation observed after diluting DMSO stock c1 Is the final concentration essential? start->c1 c2 Lower the final concentration and retry dilution. c1->c2 Yes c3 Can you adjust the buffer pH? c1->c3 No success Success: Compound Dissolved Proceed with experiment c2->success c4 Adjust pH of the final buffer. c3->c4 Yes c5 Increase Co-solvent Percentage (with caution) c3->c5 No c4->success c5->success

Caption: Troubleshooting workflow for precipitation issues.

Detailed Explanation:

  • Lower the Final Concentration: The simplest solution is often to reduce the target concentration in your final assay. Many compounds are potent at lower concentrations where they remain soluble.

  • Adjust Buffer pH: This is the most powerful chemical strategy. Based on the molecule's amphoteric nature, its solubility will dramatically increase in either acidic or basic conditions.[15][16]

    • To make the buffer more acidic (pH 3-5): The amine group becomes protonated (+), increasing solubility.

    • To make the buffer more alkaline (pH 8-10): The phenol groups become deprotonated (-), increasing solubility.

    • Important: Ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q3: What is the best way to adjust the pH to improve solubility, and which buffers should I use?

The choice of buffer and the method of pH adjustment are critical for success and reproducibility.[17]

Recommended Buffers: Choose a buffer system whose pKa is close to your target pH.[18][19]

Target pH RangeRecommended Buffer SystemNotes
Acidic (3-6) Citrate, AcetateCitrate can chelate divalent cations (e.g., Ca²⁺, Mg²⁺), which may interfere with some biological assays.[18]
Near-Neutral (6-8) MES, PIPES, MOPS, HEPESThese are "Good's buffers," known for being biologically compatible and having minimal interference.[19]
Alkaline (8-10) Tris, CHES, CAPSTris buffer pH is sensitive to temperature changes. Prepare it at the temperature of your experiment.

Protocol for pH Adjustment:

  • Prepare the buffer components at the desired molarity, but use only ~80% of the final volume of water.[20]

  • While stirring, add small volumes of a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) to titrate the buffer to the desired pH.

  • Once the target pH is reached, add water to the final volume.

  • Filter-sterilize the buffer if it will be used in cell-based assays.

G cluster_mol Molecule Ionization States cluster_ph Buffer pH cluster_sol Resulting Solubility mol_acid Molecule (+) (Amine Protonated) sol_high1 High Solubility mol_acid->sol_high1 mol_neutral Molecule (0) (Zwitterionic/Neutral) sol_low Low Solubility mol_neutral->sol_low mol_alkaline Molecule (-) (Phenols Deprotonated) sol_high2 High Solubility mol_alkaline->sol_high2 ph_acid Acidic pH (e.g., pH 4) ph_acid->mol_acid ph_neutral Neutral pH (e.g., pH 7.4) ph_neutral->mol_neutral ph_alkaline Alkaline pH (e.g., pH 9) ph_alkaline->mol_alkaline

Caption: Relationship between pH, ionization, and solubility.

Q4: Are there any risks or downsides to using co-solvents like DMSO?

Yes. While essential, co-solvents are not inert and can influence experimental results.

  • Biological Effects: DMSO can have direct biological effects, including acting as an anti-inflammatory agent or affecting cell differentiation.[21] It is crucial to have a vehicle control (buffer + same percentage of DMSO without the compound) in every experiment.

  • Protein Binding: High concentrations of DMSO can alter protein conformation and affect ligand-binding kinetics.[22]

  • Viscosity: DMSO increases the viscosity of the solution, which can impact kinetic measurements.[22]

Best Practice: Always use the lowest possible concentration of DMSO that maintains your compound's solubility, and never exceed 1% (v/v) in the final assay unless specifically validated.[13][21]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Concentrated Stock Solution in DMSO
  • Objective: To prepare a 20 mM stock solution of 2-((4-Hydroxybenzyl)amino)phenol (MW: 215.25 g/mol ).

  • Materials:

    • 2-((4-Hydroxybenzyl)amino)phenol powder

    • Anhydrous, sterile-filtered DMSO

    • Calibrated analytical balance

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out 2.15 mg of the compound on the analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 500 µL of anhydrous DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but allow the solution to return to room temperature before use.

    • Visually confirm that no solid particles remain. The solution should be clear.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

SOP 2: Performing a Preliminary pH-Solubility Profile
  • Objective: To empirically determine the optimal pH range for solubilizing the compound in an aqueous buffer.

  • Materials:

    • Concentrated DMSO stock (from SOP 1)

    • A set of buffers covering a wide pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)

    • 96-well clear flat-bottom plate

    • Multichannel pipette

  • Procedure:

    • Add 198 µL of each buffer to separate wells of the 96-well plate (in triplicate).

    • Add 2 µL of the 20 mM DMSO stock solution to each well. This creates a final concentration of 200 µM with 1% DMSO.

    • Mix the plate on a plate shaker for 5 minutes.

    • Let the plate sit at room temperature for 30 minutes.

    • Visually inspect each well against a dark background for any signs of precipitation or cloudiness. A plate reader measuring light scatter at ~600 nm can also be used for a quantitative assessment.

    • Interpretation: The wells that remain clear indicate pH values where the compound is soluble at that concentration. This data will guide your buffer choice for future experiments.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 2-((4-Hydroxybenzyl)amino)phenol, ensuring the integrity and success of your research.

References

  • Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 4-Aminophenol. Retrieved from [Link]

  • Zhang, R., et al. (2024). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Daina, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 2-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Hydroxybenzyl)amino)phenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, February 7). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from [Link]

  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Solubility - Pharmaceutical solutions. Retrieved from [Link]

  • VIN. (2011). Basic pharmacological principles - WSAVA2011. Retrieved from [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]

  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Reddit. (2024, January 29). Dissolving an insoluble compound in an organic solvent... and then solve this in water? Retrieved from [Link]

  • Azoft. (2026, February 19). What Are Amphoteric Compounds and Why Are They Important? Retrieved from [Link]

  • Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer? Retrieved from [Link]

  • Vaia. (n.d.). Problem 122 In principle, amphoteric oxides,... [FREE SOLUTION]. Retrieved from [Link]

  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • YouTube. (2012, July 28). 17.5.12 Amphoteric Effects on Solubility. Retrieved from [Link]

  • Course Hero. (n.d.). Factors Affecting Solubility o pH If a substance has a basic anion, it will be more soluble in an acidic solution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • AMRESCO. (n.d.). The SOLUTION for All of Your Buffer Needs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Biological Buffer Preparation Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Retrieved from [Link]

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Technical Support Center: Improving the Storage Stability of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical solutions for improving the storage stability of 2-((4-Hydroxybenzyl)amino)phenol. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to protect the integrity of your valuable compound.

Introduction: The Challenge of Stabilizing 2-((4-Hydroxybenzyl)amino)phenol

2-((4-Hydroxybenzyl)amino)phenol is a molecule of significant interest, structurally related to aminophenols, which are known for their utility as intermediates in the pharmaceutical and chemical industries.[1] However, the very features that make this molecule reactive and useful—the phenolic hydroxyl and aromatic amino groups—also render it susceptible to degradation, particularly oxidative decomposition.[1][2]

Upon exposure to common laboratory conditions, 2-((4-Hydroxybenzyl)amino)phenol can readily oxidize, leading to the formation of colored impurities, primarily quinone-imine species.[3][4] This degradation compromises sample purity, impacts experimental reproducibility, and can lead to misleading results in biological assays. This guide provides a comprehensive troubleshooting framework and preventative strategies to maintain the stability and purity of your compound during storage and handling.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common challenges and observations researchers face when working with 2-((4-Hydroxybenzyl)amino)phenol and related compounds.

Frequently Asked Questions (FAQs)

Q1: My solid 2-((4-Hydroxybenzyl)amino)phenol has turned from a white/off-white powder to a pink, brown, or purplish color. What is happening?

A1: This color change is a classic indicator of oxidation.[1] The phenolic and aminophenol moieties in your compound are highly susceptible to oxidation when exposed to atmospheric oxygen.[5][6] This process is often accelerated by exposure to light, heat, and the presence of trace metal ions.[5][7][8] The colored products are typically polymeric quinone-imine type structures formed from the initial oxidation products.[3] It is strongly recommended to use a fresh, unoxidized batch for any quantitative or sensitive experiments.

Q2: Why is 2-((4-Hydroxybenzyl)amino)phenol so unstable compared to other aromatic compounds I work with?

A2: The instability arises from the electron-donating nature of both the hydroxyl (-OH) and the amino (-NH-) groups on the aromatic rings. These groups increase the electron density of the benzene rings, making them more susceptible to electrophilic attack and, crucially, oxidation.[9] 2-aminophenol and 4-aminophenol are known to be significantly less stable than the 3-aminophenol isomer under atmospheric conditions.[1] Your compound contains structural elements of both p-aminophenol and o-aminophenol, inheriting their inherent instability.

Q3: I've observed rapid degradation of my compound when dissolved in a solvent for analysis. Why does this happen and how can I prevent it?

A3: Degradation is often much faster in solution than in the solid state. This is due to several factors:

  • Increased Molecular Mobility: Solvents allow molecules to move freely, increasing the frequency of collisions with oxygen and other reactive species.

  • Solvent Effects: The choice of solvent can influence stability. Protic and polar solvents can facilitate oxidation pathways.

  • pH Effects: The pH of the solution is critical. In aqueous solutions, pH values above neutral (pH > 7) can deprotonate the phenolic hydroxyl group, generating a phenoxide ion. This negatively charged species is even more susceptible to oxidation.[3][6][10] A study on a similar compound showed a large increase in oxidation rate above pH 6.1.[3]

To prevent this, always prepare solutions fresh immediately before use. For applications like HPLC, it is essential to add an antioxidant to your sample diluent.[6][8]

Q4: Can I just store the compound in the freezer to stop the degradation?

A4: While storing at low temperatures (e.g., 2-8°C as recommended for the solid) will slow down the rate of chemical reactions, including oxidation, it is not a complete solution on its own.[11][12] If the container is not properly sealed or has been opened multiple times, oxygen and moisture will still be present. For long-term stability, temperature control must be combined with other protective measures, such as storage under an inert atmosphere and protection from light.

Troubleshooting Specific Issues

Issue 1: Rapid Discoloration of Solutions Upon Preparation

  • Root Cause Analysis: This is most likely due to dissolved oxygen in the solvent, exposure to ambient light during preparation, or a non-optimal pH of the solution. Trace metal ion contamination in the solvent or on glassware can also catalyze rapid oxidation.[6]

  • Immediate Corrective Action:

    • Use an Antioxidant: Add an antioxidant like ascorbic acid or sodium metabisulfite to your solvent before dissolving your compound.[3][6]

    • Deoxygenate Solvent: Sparge your solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.[8]

    • Protect from Light: Prepare the solution in an amber vial or a vial wrapped in aluminum foil.[5][7]

  • Long-Term Prevention: Standardize your workflow to include solvent deoxygenation and the addition of antioxidants for all work involving solutions of this compound. Ensure high-purity solvents are used.

Issue 2: Inconsistent Results in Biological Assays

  • Root Cause Analysis: If the stock solution is prepared and stored for extended periods (even at -20°C or -80°C), degradation can still occur. The oxidized products may have different biological activities or could be cytotoxic, leading to high variability in your results.

  • Immediate Corrective Action:

    • Prepare Fresh Solutions: Always prepare a fresh solution from solid material for each experiment.

    • Quantify Purity: If you must use a stored solution, re-verify its concentration and purity by HPLC-UV or LC-MS immediately before use.

  • Long-Term Prevention: Implement a strict "fresh-only" policy for solutions of this compound. If stock solutions are absolutely necessary, prepare small aliquots, flush with inert gas, and store at -80°C for a validated, limited time. Include an antioxidant in the stock solution if compatible with the downstream application.

Issue 3: Solid Material is Clumped and Discolored

  • Root Cause Analysis: This indicates significant exposure to both oxygen and moisture. Aminophenols are sensitive to moisture, which can accelerate degradation.

  • Immediate Corrective Action: The material is likely significantly degraded and should be discarded. It is not advisable to attempt purification, as this is often difficult and may not remove all degradants.[6]

  • Long-Term Prevention: Store the solid compound in a desiccator, preferably inside a larger container that is purged with an inert gas like nitrogen or argon.[6] For highly sensitive applications, storing vials inside an inert atmosphere glove box is the best practice.[13][14][15]

Core Stability Strategies & Protocols

To maintain the integrity of 2-((4-Hydroxybenzyl)amino)phenol, a multi-faceted approach targeting the primary drivers of degradation—oxygen, light, heat, and catalytic metals—is essential.

Degradation Pathway Overview

The primary degradation route is oxidation. The process is initiated by the loss of an electron from the aminophenol structure, which is highly favorable due to the electron-rich aromatic system. This forms a radical cation that can undergo further reactions with oxygen to form a quinone-imine, a highly colored and reactive species. This process can be catalyzed by light and metal ions.

Compound 2-((4-Hydroxybenzyl)amino)phenol (Susceptible Molecule) Radical Radical Cation Intermediate Compound->Radical Oxidation Initiators Initiators: - Oxygen (O2) - Light (hv) - Metal Ions (e.g., Cu2+, Fe3+) - High pH Initiators->Radical Catalyze QuinoneImine Quinone-Imine Species (Colored Impurity) Radical->QuinoneImine + O2 Polymer Polymeric Degradation Products QuinoneImine->Polymer Further Reactions

Caption: Primary oxidative degradation pathway.

Control of Atmosphere: The Role of Inert Gas

Oxygen is the primary culprit in the degradation of aminophenols.[6] The most effective way to prevent oxidation is to remove oxygen from the storage environment.

  • Principle: Replacing the reactive air in a storage container with a non-reactive (inert) gas, such as nitrogen (N₂) or argon (Ar), eliminates the primary reactant for oxidation.[14][16] This technique is standard practice for preserving air-sensitive reagents.[13]

  • Application:

    • For Solids: After each use, flush the headspace of the bottle with a gentle stream of inert gas before tightly resealing. Store the bottle in a desiccator that has also been purged with inert gas.

    • For Solutions: When preparing solutions, use solvents that have been deoxygenated by sparging with inert gas. For storing solution aliquots, flush the vial headspace with inert gas before capping.

Protocol 1: Deoxygenating a Solvent with Inert Gas
  • Setup: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Equip a long needle or glass pipette to a flexible tube connected to the regulator.

  • Preparation: Place your solvent in a suitable container (e.g., a flask or bottle with a septum-sealed cap).

  • Purging: Insert the long needle so its tip is below the solvent surface. Provide a second, shorter needle through the septum to act as a gas outlet.

  • Sparge: Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. The bubbling action physically displaces dissolved oxygen.[8]

  • Storage: Once complete, remove the needles and maintain a positive pressure of the inert gas over the solvent.

cluster_0 Inert Gas Setup cluster_1 Solvent Flask GasCylinder Inert Gas Cylinder (N2 or Ar) Regulator Regulator GasCylinder->Regulator Tubing Tubing Regulator->Tubing NeedleIn Long Needle (Submerged) Tubing->NeedleIn Solvent Solvent with Dissolved O2 NeedleIn->Solvent Gas Bubbles In NeedleOut Short Needle (Outlet) Solvent->NeedleOut O2 Purged Out Septum Septum Cap

Caption: Workflow for deoxygenating solvents.

Chemical Stabilization: Use of Antioxidants and Chelators

Adding chemical stabilizers to solutions is a highly effective, practical approach to preventing degradation during experiments.

Antioxidants (Reducing Agents)
  • Principle: Antioxidants are compounds that are more easily oxidized than your compound of interest. They act as sacrificial agents, reacting with oxygen and other oxidizing species before they can damage the 2-((4-Hydroxybenzyl)amino)phenol.[9][17]

  • Common Choices:

    • Ascorbic Acid (Vitamin C): Highly effective, especially in aqueous solutions for analytical purposes like HPLC.[3][6] It is a strong reducing agent.

    • Sodium Metabisulfite: Another powerful reducing agent that can be very effective.[3][6]

Chelating Agents
  • Principle: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in solvents or from glassware can act as powerful catalysts for oxidation reactions.[18] Chelating agents, or sequestrants, are molecules that bind tightly to these metal ions, forming a stable complex that prevents them from participating in the catalytic cycle.[19][20]

  • Common Choice:

    • Ethylenediaminetetraacetic acid (EDTA): A highly effective and widely used chelating agent that forms very stable complexes with most transition metals.[18]

Data Summary: Recommended Stabilizers for Solutions
StabilizerClassTypical Concentration (w/v)Mechanism of ActionBest For
Ascorbic Acid Antioxidant0.01 - 0.1%Sacrificial reducing agent; scavenges oxygen and free radicals.[3][21]Aqueous solutions, HPLC mobile phases and diluents.[6]
Sodium Metabisulfite Antioxidant0.05 - 0.5%Potent reducing agent; consumes dissolved oxygen.[3][6]General purpose, can be more potent than ascorbic acid.
EDTA Chelating Agent0.01 - 0.05%Sequesters catalytic metal ions, preventing them from fueling oxidation.[18][22]Use in combination with an antioxidant for maximum protection.
Protocol 2: Preparing a Stabilized Solution
  • Solvent Preparation: Start with a high-purity solvent. Deoxygenate the solvent using Protocol 1.

  • Stabilizer Addition: To the deoxygenated solvent, add your chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) and/or chelating agent (e.g., EDTA to 0.01%). Mix thoroughly until fully dissolved.

  • Compound Dissolution: In an amber vial to protect from light, accurately weigh the required amount of 2-((4-Hydroxybenzyl)amino)phenol.

  • Final Preparation: Add the stabilized, deoxygenated solvent to the vial to achieve the target concentration. Cap the vial tightly.

  • Storage: If storing for any period before use, flush the headspace of the vial with inert gas before sealing and store at the appropriate temperature (2-8°C or colder), protected from light.

Optimal Storage Conditions

Combining the principles above leads to the following best practices for storage.

For Solid Compound:
  • Temperature: 2-8°C.[12]

  • Atmosphere: Under an inert atmosphere (Nitrogen or Argon).

  • Light: In an opaque or amber container, stored in the dark.[5][7]

  • Moisture: In a desiccated environment.

For Solutions:
  • Preparation: Always prepare fresh. If this is not possible, prepare stabilized stock solutions as described in Protocol 2.

  • Storage: Store in small, single-use aliquots in amber vials. Flush headspace with inert gas before sealing. Store at -20°C or -80°C.

  • Validation: Always confirm the purity of stored solutions before use in a critical experiment.

This guide provides a robust framework for understanding and mitigating the stability challenges associated with 2-((4-Hydroxybenzyl)amino)phenol. By implementing these strategies, you can ensure the integrity of your compound, leading to more reliable and reproducible research outcomes.

References

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  • Google Patents. (1972).
  • Cleatech Scientific. (2017).
  • Arora, P. K., & Bae, H. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Journal of Basic Microbiology, 54(11), 1229-1234.
  • BAKERpedia. (2022, May 20).
  • Uivarosi, V. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 135.
  • Jacomex. (n.d.).
  • Gârban, Z., Gârban, F., & Avacovici, A. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International Journal of Molecular Sciences, 22(16), 8887.
  • RUA. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.). P-AMINOPHENOL.
  • BLDpharm. (n.d.). 187410-40-8|2-((4-Hydroxybenzyl)amino)phenol.
  • Zhao, J. S., & He, Z. Q. (1999). Biotransformation of Hydroxylaminobenzene and Aminophenol by Pseudomonas putida. Applied and Environmental Microbiology, 65(12), 5498-5502.

Sources

Technical Support Center: 2-((4-Hydroxybenzyl)amino)phenol Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Support Center for the synthesis and purification of 2-((4-Hydroxybenzyl)amino)phenol (CAS: 187410-40-8)[1]. This secondary amine is typically synthesized via the reductive amination of 4-hydroxybenzaldehyde and 2-aminophenol. While the synthetic route is straightforward, researchers frequently encounter complex impurity profiles due to the high reactivity of the phenolic and amine moieties. This guide provides mechanistic troubleshooting, quantitative analytical metrics, and a self-validating Standard Operating Procedure (SOP) to ensure high-purity yields.

Diagnostic Workflow

Troubleshooting Start Crude Reaction Mixture CheckColor Visual Inspection: Is the mixture dark brown/black? Start->CheckColor Oxidation Oxidation Detected (Quinone imine formation) CheckColor->Oxidation Yes LCMS LC-MS Analysis CheckColor->LCMS No (Off-white/Yellow) Sol1 Use Argon & Antioxidants Oxidation->Sol1 Imine Schiff Base Detected (Incomplete Reduction) LCMS->Imine TertAmine Tertiary Amine Detected (Over-alkylation) LCMS->TertAmine Boron Boron Complexes Detected LCMS->Boron Sol2 Adjust pH to 6.0 & Use STAB Imine->Sol2 Sol3 Adjust Stoichiometry (Excess Amine) TertAmine->Sol3 Sol4 Methanol/HCl Quench Boron->Sol4

Diagnostic workflow for identifying and resolving impurities in reductive amination.

Frequently Asked Questions (Troubleshooting)

Q1: My crude reaction mixture turned dark brown/black instead of the expected off-white/pale yellow. What happened? Mechanistic Cause: The starting material, 2-aminophenol, is highly susceptible to auto-oxidation in the presence of atmospheric oxygen and base. It oxidizes to form highly conjugated, dark-colored quinone imines[2], which can further polymerize into phenoxazinone derivatives. Resolution:

  • Exclude Oxygen: Perform the reaction under a strict argon atmosphere using degassed solvents.

  • Antioxidant Quench: During the aqueous workup, add a mild reducing agent such as sodium dithionite (Na₂S₂O₄, 0.1% w/v) to the brine wash. This reverses superficial oxidation without cleaving the newly formed C-N bond.

Q2: LC-MS shows a significant M-2 peak (m/z 213). How do I remove this impurity? Mechanistic Cause: This mass corresponds to the unreacted Schiff base (imine) intermediate, 2-((4-hydroxybenzylidene)amino)phenol, indicating incomplete reduction. Resolution: Do not use sodium borohydride (NaBH₄). Instead, use Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetoxy groups in STAB stabilize the boron-hydrogen bond, making it a milder, highly selective reducing agent[3]. By adding 1.0 equivalent of acetic acid, you lower the pH to ~6.0. At this pH, the imine is protonated to an iminium ion, which is reduced by STAB orders of magnitude faster than the starting aldehyde[3].

Q3: I am observing a tertiary amine impurity (over-alkylation). How can I prevent this? Mechanistic Cause: Reductive amination can suffer from over-alkylation if the secondary amine product (2-((4-Hydroxybenzyl)amino)phenol) nucleophilically attacks another molecule of 4-hydroxybenzaldehyde, forming a tertiary amine. Resolution: Alter the stoichiometry and addition rate. Use a slight excess of 2-aminophenol (1.05 to 1.10 equivalents) relative to the aldehyde. Furthermore, pre-form the imine by stirring the amine and aldehyde for 30 minutes before adding the STAB reducing agent.

Q4: My NMR shows broad peaks and my mass recovery is low, suspecting boron complexation. How do I break these complexes? Mechanistic Cause: Borate salts generated from STAB can tightly chelate to the 1,2-aminophenol or 1,4-hydroquinone-like motifs in your product. Resolution: Quench the reaction with methanol and a catalytic amount of 1M HCl, stirring for 30 minutes. This converts the borate complexes into volatile trimethyl borate (B(OMe)₃), which is easily removed in vacuo.

Impurity Profiling & Quantitative Metrics

Use the following analytical parameters to validate the purity of your 2-((4-Hydroxybenzyl)amino)phenol[1] preparations.

Impurity TypeChemical Structure / IdentityOriginRelative Retention Time (RRT)*Acceptable Limit (Area %)
Starting Material 4-HydroxybenzaldehydeUnreacted reagent0.65< 0.5%
Starting Material 2-AminophenolUnreacted reagent0.40< 0.5%
Intermediate Schiff Base (m/z 213)Incomplete reduction1.15< 1.0%
Over-alkylation Tertiary Amine (m/z 319)Product reacting with aldehyde1.45< 0.1%
Oxidation Quinone Imine / PhenoxazineAir oxidation of 2-aminophenol1.80Not Detected

*RRT based on a standard Reverse-Phase C18 HPLC method (Water/Acetonitrile gradient with 0.1% TFA).

Chemical Pathway of Impurity Formation

Pathway Aldehyde 4-Hydroxybenzaldehyde Imine Schiff Base (Imine) Intermediate Aldehyde->Imine + Amine - H2O Amine 2-Aminophenol Amine->Imine Quinone Quinone Imine (Oxidation Impurity) Amine->Quinone O2 (Oxidation) Product 2-((4-Hydroxybenzyl)amino)phenol (Target Product) Imine->Product NaBH(OAc)3 pH 6.0 TertAmine Tertiary Amine (Over-alkylated Impurity) Product->TertAmine + Aldehyde + NaBH(OAc)3

Reaction pathway detailing target synthesis and competing impurity formation routes.

Optimized Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure causality between your actions and the chemical state of the reaction.

Reagents Required:

  • 4-Hydroxybenzaldehyde (1.0 eq, 10 mmol)

  • 2-Aminophenol (1.05 eq, 10.5 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)[3]

  • Glacial Acetic Acid (1.0 eq, 10 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous and degassed (50 mL)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Checkpoint 1):

    • Flame-dry a 250 mL round-bottom flask. Purge with Argon for 15 minutes.

    • Causality: Eliminating ambient oxygen prevents the auto-oxidation of 2-aminophenol into quinone imines[2].

  • Imine Pre-formation:

    • Dissolve 2-aminophenol (1.05 eq) in 50 mL of degassed DCE under Argon.

    • Add 4-hydroxybenzaldehyde (1.0 eq) followed by glacial acetic acid (1.0 eq).

    • Stir at room temperature for 30-45 minutes.

    • Validation: The solution should turn a clear, deep yellow (indicating Schiff base formation). If the solution turns black, oxygen has breached the system; abort and restart.

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add STAB (1.5 eq) portion-wise over 15 minutes to control the exotherm.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2 hours.

    • Causality: STAB selectively reduces the protonated iminium ion without touching the unreacted aldehyde, minimizing side reactions[3].

  • Reaction Quench & Boron Removal:

    • Quench the reaction by slowly adding 20 mL of Methanol and 5 mL of 1M HCl. Stir for 30 minutes.

    • Concentrate the mixture in vacuo to remove the volatile trimethyl borate complexes.

  • Aqueous Workup (Self-Validation Checkpoint 2):

    • Redissolve the crude residue in Ethyl Acetate (100 mL).

    • Wash with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid.

    • Wash with brine (50 mL) containing 0.1% w/v sodium dithionite.

    • Validation: The organic layer should remain pale yellow. Dithionite acts as an aqueous antioxidant, ensuring the product does not oxidize during phase separation.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically eluting at 60:40) or recrystallize from hot ethanol/water to yield pure 2-((4-Hydroxybenzyl)amino)phenol[1].

References

  • 2-((4-Hydroxybenzyl)amino)phenol | C13H13NO2 | CID 2246060 - PubChem. National Institutes of Health (NIH). Available at:[1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. American Chemical Society (ACS). Available at:[3]

  • Buy 5,5'-Oxybis(2-aminophenol) | 20817-05-4 - Smolecule. Smolecule. Available at:[2]

  • Extract and molecular docking an exploring the oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol in the presence. IMIST. Available at:

Sources

Technical Support Center: Minimizing Side Reactions in 2-((4-Hydroxybenzyl)amino)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape[1]

You are synthesizing 2-((4-Hydroxybenzyl)amino)phenol via the reductive amination of 2-aminophenol and 4-hydroxybenzaldehyde .

This reaction presents a unique "double-edged sword":

  • Electronic Deactivation: The para-hydroxyl group on the aldehyde donates electron density, making the carbonyl carbon less electrophilic and slowing imine formation.

  • Oxidative Instability: The ortho-aminophenol moiety is highly electron-rich and prone to rapid oxidation, leading to quinone imines and dark tars (the "black reaction" phenomenon).

To achieve high purity, you must control the Imine Equilibrium and suppress Radical Oxidation .

Reaction Pathway Map

The following diagram illustrates the primary reaction alongside the critical side pathways you must avoid.

ReactionMap Start 2-Aminophenol + 4-Hydroxybenzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Acid Cat. (AcOH) - H2O Oxidation SIDE REACTION A: Quinone Imines / Tars (Dark Color) Start->Oxidation O2 / Light (Radical Oxidation) AldRed SIDE REACTION C: 4-Hydroxybenzyl Alcohol (Direct Reduction) Start->AldRed Strong Reductant (NaBH4 added too early) Imine->Start Hydrolysis (+ H2O) Product TARGET: 2-((4-Hydroxybenzyl)amino)phenol Imine->Product Selective Reduction (STAB or Stepwise NaBH4) OverAlk SIDE REACTION B: Tertiary Amine (Bis-alkylation) Product->OverAlk Excess Aldehyde + Reductant

Figure 1: Mechanistic pathway showing the target route (Green) versus competing oxidative and kinetic side reactions (Red).

Critical Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Oxidation Control)

Issue: The reaction mixture turns dark brown or black within minutes of mixing. Cause: 2-Aminophenol is easily oxidized to o-quinone imine, which polymerizes into insoluble tars. This is accelerated by basic conditions and dissolved oxygen.

Protocol for Stabilization:

  • Degassing: Do not skip this. Sparge your reaction solvent (Methanol or DCE) with Argon or Nitrogen for 15 minutes before adding the amine.

  • Order of Addition: Dissolve the aldehyde first. Add the 2-aminophenol last, under a blanket of inert gas.

  • Acidity protects: The amine is most vulnerable as the free base. Maintaining a slightly acidic environment (via Acetic Acid, used for catalysis) protonates the amine/imine species, rendering them more resistant to oxidation.

Module B: The Selectivity Struggle (Over-alkylation vs. No Reaction)

Issue: TLC shows multiple spots (tertiary amine) or starting material remains (stalled imine formation). Cause: The 4-hydroxy group on the aldehyde deactivates the carbonyl. If you use a strong reducing agent (NaBH4) too early, you reduce the aldehyde to an alcohol. If you wait too long without water removal, the imine hydrolyzes.

The Solution: Choosing the Right Reductant

FeatureMethod A: Stepwise (NaBH4) Method B: One-Pot (STAB)
Reagent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride
Protocol 1. Form Imine (2-4h, Reflux/Sieves)2. Cool to 0°C3. Add NaBH₄Mix Amine + Aldehyde + STAB + AcOH simultaneously.
Pros Cheap; High atom economy.Highly selective; Reduces imine faster than aldehyde.
Cons High Risk: Must ensure imine is 100% formed before addition, or aldehyde reduces to alcohol.Slower reaction due to steric bulk; More expensive.
Recommendation Use only if you can monitor imine formation by NMR/IR.Preferred Method. The selectivity prevents side reactions even if imine formation is slow.

Optimized Protocol (STAB Method):

  • Solvent: 1,2-Dichloroethane (DCE) or THF (degassed). Avoid MeOH if possible as it slows STAB kinetics.

  • Stoichiometry: 1.0 eq 2-Aminophenol : 1.05 eq Aldehyde : 1.4 eq STAB : 1.0 eq Acetic Acid.

  • Execution: Stir Amine and Aldehyde for 30 mins. Add STAB. Stir 12–16h at Room Temp.

  • Why Acetic Acid? It catalyzes the imine formation (overcoming the deactivated aldehyde) and buffers the basicity of the amine.

Module C: The Solubility Trap (Workup & Isolation)

Issue: "I cannot extract the product," or "Yield is near zero after aqueous workup." Cause: The product is Amphoteric . It contains a basic secondary amine and two acidic phenols.

  • pH < 4: It is a water-soluble ammonium salt.

  • pH > 10: It is a water-soluble phenolate salt.

  • pH 6–8: It is neutral/zwitterionic and likely precipitates.

Correct Workup Procedure:

  • Quench reaction with saturated NaHCO₃ (slowly).

  • Do not use strong NaOH (forms phenolates).

  • Adjust pH to 7.0 – 7.5 .

  • Precipitation: In many cases, the product precipitates at this pH. Filter and wash with cold water/ether.

  • Extraction (if no precipitate): Use EtOAc/THF (3:1 mix). Pure EtOAc often fails to extract polar aminophenols.

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Problem Detected Q1 Is the mixture Black/Tar? Start->Q1 Sol1 Oxidation Issue: Use Degassed Solvents Keep under Argon Q1->Sol1 Yes Q2 TLC: Starting Aldehyde Remains? Q1->Q2 No Sol2 Imine Stalled: Add 1 eq. Acetic Acid Add Molecular Sieves Q2->Sol2 Yes Q3 TLC: New Spot (Rf ~0.5) + Alcohol? Q2->Q3 No Sol3 Direct Reduction: Switch to STAB OR Form Imine longer before NaBH4 Q3->Sol3 Yes Q4 Low Yield after Workup? Q3->Q4 No Sol4 pH Trap: Adjust aq. layer to pH 7.2 Use EtOAc/THF for extraction Q4->Sol4 Yes

Figure 2: Diagnostic logic for common failure modes in aminophenol reductive amination.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as the solvent for the STAB (Sodium Triacetoxyborohydride) method? A: It is not recommended. STAB reacts with methanol (solvolysis), decomposing the reagent and losing hydride activity. Use DCE (1,2-Dichloroethane) , DCM , or THF . If you must use Methanol for solubility, use NaBH3CN (Sodium Cyanoborohydride) instead, but be aware of the toxicity and waste disposal requirements [1].

Q: Why is my product turning pink/purple during filtration? A: This indicates trace oxidation of the phenol moiety in air.

  • Fix: Wash the filter cake immediately with cold ether (to remove surface impurities) and dry under vacuum immediately. Do not leave it on the filter paper exposed to air for long periods.

Q: I see a spot just above my product on TLC. What is it? A: This is likely the Bis-alkylated byproduct (tertiary amine).

  • Prevention: This happens if the amine reacts with a second molecule of aldehyde. Ensure you are using a slight excess of amine (1.1 eq) or strictly 1:1. Avoid large excesses of aldehyde. Using STAB suppresses this compared to NaBH3CN [2].

Q: Can I use heat to speed up the imine formation? A: Be very careful. Heating 2-aminophenol in the presence of aldehyde and air promotes oxidation. If heating is required (reflux), it must be under a strict inert atmosphere. Generally, adding Acetic Acid (1-2 eq) at room temperature is safer and more effective than heat for this specific substrate.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Significance: Defines the standard protocol for STAB, highlighting its selectivity for imines over aldehydes.
  • Master Organic Chemistry. (2017).

    • Significance: specific discussion on minimizing over-alkylation and reagent choices (NaBH4 vs NaBH3CN vs STAB).
  • Common Organic Chemistry.

    • Significance: Practical solvent compatibility guides (DCE vs MeOH) and stoichiometry for STAB reactions.

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR interpretation of 2-((4-Hydroxybenzyl)amino)phenol , a reduced Schiff base derivative often synthesized via the reductive amination of 2-aminophenol and 4-hydroxybenzaldehyde.

This guide prioritizes diagnostic utility , enabling researchers to distinguish the target product from its precursors (starting materials) and the intermediate imine (Schiff base) during synthesis.

Executive Summary: The "Fingerprint" Region

For drug development professionals, the successful synthesis of this compound is validated not by the aromatic region (which is crowded), but by the methylene bridge (-CH₂-) and the labile protons (-OH, -NH) .

  • Target Signal: A distinct resonance at

    
     4.10 – 4.25 ppm  (methylene group).
    
  • Success Indicator: Disappearance of the aldehyde proton (

    
     10.6) and the imine proton (
    
    
    
    8.5–8.9).
  • Solvent Recommendation: DMSO-d

    
      is strictly recommended over CDCl
    
    
    
    . DMSO stabilizes the phenolic hydroxyls and the amine proton, allowing for integration validation and observation of NH-CH
    
    
    coupling.
Part 1: Structural Breakdown & Assignment Strategy

The molecule consists of two phenolic rings connected by a secondary amine methylene bridge.

Structure: 2-HO-C


H

-NH-CH

-C

H

-4-OH
Proton Mapping Table
GroupLabelProtonsMultiplicity (Typical)Chemical Shift (

ppm)
Diagnostic Note
Phenolic OH (Ring A) H-11HSinglet (s)9.0 – 9.3 Sharp in DMSO; broad/absent in CDCl

.
Phenolic OH (Ring B) H-1'1HSinglet (s)9.1 – 9.4 Often distinct from H-1; checks purity.
Aromatics (Ring A) H-3,4,5,64HMultiplets (m)6.3 – 6.8 2-substituted phenol pattern.
Aromatics (Ring B) H-2',3',5',6'4HDoublets (d)6.7 / 7.1 AA'BB' system (para-substitution).
Amine N-H1HTriplet (t) or Broad (br s)5.0 – 5.8 Visible in dry DMSO; couples to CH

.
Methylene Bridge -CH

-
2HDoublet (d) or Singlet (s)4.1 – 4.25 The Critical Proof of Reduction.
Part 2: Comparative Analysis (Product vs. Alternatives)

In a reaction monitoring scenario, you must distinguish the Target Amine from the Aldehyde (starting material) and the Imine (intermediate).

The "Reaction Progression" Shift Table

Use this table to track the reaction status.

Compound StateKey Diagnostic PeakShift (

ppm)
MultiplicityInterpretation
Precursor (Aldehyde)Carbonyl (-CH O)10.65 Singlet0% Conversion. Reaction has not started.
Intermediate (Schiff Base)Imine (-N=CH -)8.50 – 8.90 SingletIncomplete Reduction. Imine formed but not reduced.
Target Product (Amine)Methylene (-NH-CH

-)
4.10 – 4.25 Doublet/Singlet*100% Conversion. Successful synthesis.

*Note: In DMSO-d


, the CH

often appears as a doublet (J

6 Hz) due to coupling with the NH proton. In CDCl

or wet solvents, it appears as a singlet due to rapid exchange.
Visual Workflow: Reaction Monitoring via NMR

NMR_Workflow Start Precursors (Aldehyde + Aminophenol) Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Start_Shift Diagnostic Peak: δ 10.65 ppm (CHO) Start->Start_Shift Product Target Product (Reduced Amine) Imine->Product Reduction (NaBH4) Imine_Shift Diagnostic Peak: δ 8.60 ppm (CH=N) Imine->Imine_Shift Product_Shift Diagnostic Peak: δ 4.15 ppm (CH2) Product->Product_Shift

Figure 1: Evolution of the diagnostic proton signal during the synthesis of 2-((4-Hydroxybenzyl)amino)phenol.

Part 3: Detailed Interpretation & "Gotchas"
1. The Solvent Effect (DMSO vs. CDCl

)
  • Performance Issue: In CDCl

    
    , the phenolic -OH and amine -NH protons are often invisible due to rapid exchange or broadening. This makes it difficult to confirm the integrity of the functional groups.
    
  • Solution: Use DMSO-d

    
     . It forms strong hydrogen bonds with the -OH and -NH groups, slowing their exchange rate.
    
    • Result: You will see two distinct sharp singlets for the -OH groups around 9.0–9.3 ppm. You may also see the -NH proton as a triplet around 5.0–5.5 ppm.

2. The Methylene Coupling (J-Coupling)

If your sample is very dry and in DMSO-d


:
  • The -NH- proton will appear as a triplet (coupling to the CH

    
    ).
    
  • The -CH

    
    -  bridge will appear as a doublet  (coupling to the NH).
    
  • Interpretation: This is not an impurity; it is a sign of high sample purity and dryness. If you add a drop of D

    
    O, these multiplets will collapse into singlets (and the OH/NH signals will disappear).
    
3. Aromatic Overlap

The aromatic region (6.3 – 7.2 ppm) contains 8 protons.

  • The "AA'BB'" System: Look for two distinct doublets (integrating to 2H each) corresponding to the 4-hydroxybenzyl ring. These typically appear around 7.1 ppm and 6.7 ppm .

  • The Aminophenol Ring: These 4 protons will be more clustered and complex (multiplets) in the 6.3 – 6.8 ppm range, often overlapping with the upfield doublet of the benzyl ring.

Part 4: Experimental Protocol

To replicate the diagnostic quality described above, follow this specific acquisition protocol.

Materials:

  • Sample: 10–15 mg of 2-((4-Hydroxybenzyl)amino)phenol.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D). Note: Use an ampoule to ensure dryness.
    
  • Tube: Standard 5mm NMR tube.

Method:

  • Dissolution: Dissolve the solid completely. If the solution is cloudy, filter it. Suspended solids will broaden the peaks.

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Angle: 30° or 45° (to prevent saturation of labile protons).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . Why? Phenolic protons have long T1 relaxation times. A short D1 will reduce their integral intensity, making quantitative purity analysis inaccurate.

    • Scans: 16 to 64 scans are sufficient.

  • Processing:

    • Window Function: Apply mild exponential multiplication (LB = 0.3 Hz).

    • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

References
  • Comparison of NMR Solvents: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[2][3] Process Res. Dev. 2016, 20, 3, 661–667.[4] Link

  • Precursor Data (2-Aminophenol): NIST Chemistry WebBook, SRD 69. "Phenol, 2-amino- 1H NMR Spectrum." Link

  • Precursor Data (4-Hydroxybenzaldehyde): Biological Magnetic Resonance Data Bank. "4-Hydroxybenzaldehyde 1H NMR." Link

  • Reductive Amination Mechanisms: "Reductive Amination Reaction Guide." Boston University Department of Chemistry.Link

Sources

A Comparative Guide to the 13C NMR Chemical Shifts for the Analysis of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. For molecules such as 2-((4-Hydroxybenzyl)amino)phenol, a compound with potential applications stemming from its phenolic and amino functionalities, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique.[1][2] This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 2-((4-Hydroxybenzyl)amino)phenol, offering a comparative framework against related structural analogs and detailing the experimental rationale for acquiring high-fidelity spectral data.

The Imperative of 13C NMR in Structural Verification

While 1H NMR provides a map of the proton environments within a molecule, 13C NMR spectroscopy offers a direct window into the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment.[3] This sensitivity allows for the confident assignment of carbon atoms within the aromatic rings and the aliphatic bridge of 2-((4-Hydroxybenzyl)amino)phenol, confirming its molecular architecture.

Experimental Protocol for High-Quality 13C NMR Acquisition

The reliability of NMR data is intrinsically linked to the rigor of the experimental setup. The following protocol is designed as a self-validating system to ensure the acquisition of a high-quality, interpretable 13C NMR spectrum.

Sample Preparation
  • Solvent Selection : The choice of a deuterated solvent is critical. For phenolic compounds like the target molecule, deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can solubilize the compound and allows for the observation of exchangeable -OH and -NH protons, which can be useful in corresponding 1H NMR spectra.[4] Deuterated chloroform (CDCl3) is another common option, though it may not be as effective for highly polar analytes.[4] The solvent peak itself can serve as a secondary internal reference.[3][5]

  • Concentration : Due to the low natural abundance of the 13C isotope (approximately 1.1%), a higher sample concentration is required compared to 1H NMR.[3] A concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.[4]

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing, with its 13C signal defined as δ = 0.00 ppm.[6]

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a standard 400 or 500 MHz spectrometer.

  • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is employed to provide a spectrum where each unique carbon appears as a singlet.[4]

  • Spectral Width : A spectral width of approximately 200-240 ppm is sufficient to encompass the expected range of chemical shifts for organic molecules.[4]

  • Acquisition Time : An acquisition time of 1-2 seconds is generally adequate.[4]

  • Relaxation Delay (d1) : A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration.[4]

  • Number of Scans : A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio, dependent on the sample concentration.[4]

  • Temperature : The experiment is typically conducted at a standard probe temperature of 298 K (25 °C).[4]

Visualizing the Workflow

The following diagram outlines the logical flow of the 13C NMR analysis process.

workflow General Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Compound Solubilization (20-50 mg in 0.6-0.7 mL) B Solvent Selection (e.g., DMSO-d6, CDCl3) A->B C Add Internal Standard (TMS, δ = 0.00 ppm) B->C D Setup Spectrometer Parameters (Pulse Program, SW, D1, NS) C->D E Run 13C NMR Experiment D->E F Fourier Transform & Phasing E->F G Chemical Shift Referencing F->G H Peak Picking & Assignment G->H I Comparative Analysis H->I

Caption: A flowchart illustrating the key stages of 13C NMR analysis.

Comparative Analysis of 13C NMR Chemical Shifts

The structure of 2-((4-Hydroxybenzyl)amino)phenol with systematic numbering is shown below:

Caption: Structure of 2-((4-Hydroxybenzyl)amino)phenol with carbon numbering.

The following table summarizes the experimental 13C NMR chemical shifts for related compounds and provides predicted values for the target molecule.

Carbon Atom2-Aminophenol (DMSO-d6)4-Aminophenol (DMSO-d6)[10]Benzylamine (DMSO-d6)[11]Predicted 2-((4-Hydroxybenzyl)amino)phenol Rationale for Prediction
Aminophenol Ring
C1 (C-OH)~145~150-~146-148Electron-donating -NHR group at C2 will have a moderate effect compared to -NH2.
C2 (C-NHR)~135--~136-138Alkylation of the amine shifts the attached carbon downfield slightly.
C3-C6 (CH)~114-120~115-~115-125Complex region with overlapping signals, influenced by both -OH and -NHR groups.
Aliphatic Bridge
C7 (-CH2-)--42.25[11]~45-50Attached to two aromatic rings, deshielded compared to benzylamine itself.
Benzyl Ring
C8 (C-CH2)--134.31[11]~130-132The para -OH group is strongly electron-donating, shielding this carbon.
C9/C13 (CH)--128.69[11]~129-131Standard aromatic CH signals, slightly deshielded by the attached -CH2NH- group.
C10/C12 (CH)--128.52[11]~115-117Strongly shielded by the para -OH group's resonance effect.
C11 (C-OH)-150.1[10]-~155-157The para -CH2NHR group is electron-donating, leading to deshielding of the C-OH carbon.

In-Depth Interpretation and Causality

  • Ipso-Carbons (C1, C2, C11) : Carbons directly attached to heteroatoms (-O and -N) are significantly deshielded (shifted to higher ppm values) due to the electronegativity of these atoms.[3] The C-OH carbons (C1 and C11) are expected to be the most downfield, likely appearing in the 145-160 ppm range.[3]

  • Aminophenol Ring (C1-C6) : The substituent effects of the -OH and -NHR groups are not simply additive. The -OH is a strong ortho, para-director and activating group, while the -NHR group is also strongly activating. Their combined electronic effects will determine the final chemical shifts of the aromatic carbons.

  • Benzyl Ring (C8-C13) : The chemical shifts in this ring are primarily dictated by the powerful electron-donating resonance effect of the para-hydroxyl group. This leads to a significant upfield shift (shielding) of the ortho (C10, C12) and ipso (C8) carbons relative to an unsubstituted benzyl group.[12]

  • Methylene Carbon (C7) : The chemical shift of the -CH2- carbon provides a clear link between the two aromatic systems. Its position around 45-50 ppm is characteristic of a benzylic carbon further substituted with a nitrogen atom.

Conclusion

This guide provides a comprehensive framework for the 13C NMR analysis of 2-((4-Hydroxybenzyl)amino)phenol. By leveraging a robust experimental protocol and a comparative analysis with structurally related compounds, researchers can confidently acquire and interpret the 13C NMR spectrum to verify the structure of this molecule. The predicted chemical shifts, grounded in the fundamental principles of substituent effects in NMR spectroscopy, offer a reliable benchmark for experimental data. This analytical rigor is an indispensable component of modern chemical and pharmaceutical research, ensuring the integrity and validity of scientific findings.

References

  • RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]

  • Ethier, A., Switzer, J., Rumple, A., & Liotta, C. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. Retrieved from [Link]

  • Lowers, J., & Reed, Z. (2021, May 10). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in. UCF STARS. Retrieved from [Link]

  • Vietnam Journal of Chemistry. (2023, April 15). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. VJOL. Retrieved from [Link]

  • Vacogne, C. D., & Schlaad, H. (n.d.). Supporting Information. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

  • RSC Publishing. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzylamine hex - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Azzedine, F., & Gasteiger, J. (n.d.). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Aminophenol at BMRB. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Hydroxybenzyl)amino)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

Sources

A Researcher's Guide to the FT-IR Analysis of 2-((4-Hydroxybenzyl)amino)phenol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel compounds is paramount. 2-((4-Hydroxybenzyl)amino)phenol, a molecule of interest for its potential applications, possesses a unique combination of functional groups that can be definitively identified using Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth analysis of the expected FT-IR spectrum of this compound, employing a comparative methodology with its precursors, 4-hydroxybenzaldehyde and 2-aminophenol, to elucidate the spectral signatures of its formation.

The Significance of FT-IR in Structural Elucidation

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For 2-((4-Hydroxybenzyl)amino)phenol, FT-IR is instrumental in confirming the successful reductive amination of 4-hydroxybenzaldehyde with 2-aminophenol by identifying the disappearance of reactant functional groups and the appearance of new ones.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 2-((4-Hydroxybenzyl)amino)phenol, the following protocol is recommended:

  • Sample Preparation:

    • Ensure the sample is of high purity (≥98%) to avoid interference from impurities.

    • Thoroughly dry the sample to remove any residual water, which can obscure the O-H and N-H stretching regions with its broad absorption.

    • Prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder to ensure even dispersion.

    • Press the mixture under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Use a modern FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

    • Perform baseline correction and data processing as required.

Interpreting the Spectrum: A Tale of Three Molecules

The key to confidently assigning the FT-IR peaks of 2-((4-Hydroxybenzyl)amino)phenol lies in comparing its spectrum with those of its starting materials. This approach allows us to pinpoint the spectral changes that signify the formation of the desired product.

Visualizing the Transformation

The following diagram illustrates the synthetic route from the precursors to the final product.

G cluster_0 Precursors cluster_1 Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde product 2-((4-Hydroxybenzyl)amino)phenol 4-hydroxybenzaldehyde->product + 2-aminophenol 2-Aminophenol 2-aminophenol->product Reductive Amination

Caption: Synthesis of 2-((4-Hydroxybenzyl)amino)phenol.

Predicted FT-IR Peak Assignments for 2-((4-Hydroxybenzyl)amino)phenol

The following table outlines the expected FT-IR absorption bands for 2-((4-Hydroxybenzyl)amino)phenol, with detailed justifications for each assignment.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Comparative Insights
3400 - 3200Broad, StrongO-H Stretching (Phenolic)This broad absorption arises from the two phenolic hydroxyl groups, which engage in intermolecular hydrogen bonding. This band is expected to be more complex than in the individual precursors due to the increased potential for hydrogen bonding.[1][2]
3350 - 3310Medium, SharpN-H Stretching (Secondary Amine)The presence of a single, relatively sharp peak in this region is a key indicator of the formation of a secondary amine.[3][4][5] This peak would be absent in the spectrum of 4-hydroxybenzaldehyde and would replace the characteristic doublet of the primary amine in 2-aminophenol.
3100 - 3000Medium to WeakAromatic C-H StretchingThese absorptions are characteristic of C-H stretching vibrations on the benzene rings.[1]
~2900Medium to WeakAliphatic C-H StretchingThese peaks correspond to the asymmetric and symmetric stretching of the methylene (-CH₂-) bridge. These would be absent in the spectra of the precursors.
1610 - 1580StrongC=C Aromatic Ring StretchingThese strong absorptions are characteristic of the benzene rings in the molecule.[1]
1550 - 1500MediumN-H Bending (Secondary Amine)A band in this region, corresponding to the in-plane bending of the N-H bond, further confirms the presence of the secondary amine.[6]
1450 - 1350MediumO-H Bending (Phenolic)In-plane bending vibrations of the phenolic O-H groups are expected in this region.[2]
1335 - 1250StrongAromatic C-N StretchingA strong band in this region is indicative of the stretching vibration of the bond between the aromatic ring and the nitrogen atom.[3][4]
~1220StrongPhenolic C-O StretchingThe stretching vibration of the C-O bond in phenols typically appears as a strong band in this region.[1]
910 - 665Broad, StrongN-H Wagging (Secondary Amine)A broad and strong absorption in this region is characteristic of the out-of-plane wagging of the N-H bond in secondary amines.[3][4]
850 - 750StrongAromatic C-H Out-of-Plane BendingThe substitution pattern on the benzene rings will influence the exact position and number of these strong bands.

Comparative FT-IR Analysis: Precursors vs. Product

A direct comparison of the product's spectrum with its precursors provides definitive evidence of the chemical transformation.

Functional Group4-Hydroxybenzaldehyde2-Aminophenol2-((4-Hydroxybenzyl)amino)phenol
O-H (Phenol) Broad, ~3300 cm⁻¹Broad, ~3300 cm⁻¹Broad, 3400-3200 cm⁻¹
N-H (Amine) AbsentDoublet, ~3400-3300 cm⁻¹ (Primary)Single peak, ~3350-3310 cm⁻¹ (Secondary)
C=O (Aldehyde) Strong, ~1680 cm⁻¹AbsentAbsent
C-N (Amine) AbsentAromatic: ~1300 cm⁻¹Aromatic: ~1335-1250 cm⁻¹; Aliphatic: ~1250-1020 cm⁻¹
-CH₂- AbsentAbsentPresent (~2900 cm⁻¹)
Workflow for Comparative Spectral Analysis

The following workflow outlines the logical steps for confirming the structure of 2-((4-Hydroxybenzyl)amino)phenol using FT-IR.

G A Acquire FT-IR Spectra of: - 4-Hydroxybenzaldehyde - 2-Aminophenol - Synthesized Product B Identify Aldehyde C=O Stretch (~1680 cm⁻¹) in Starting Material A->B C Identify Primary Amine N-H Doublet (~3400-3300 cm⁻¹) in Starting Material A->C D Confirm Absence of Aldehyde C=O and Primary Amine N-H in Product B->D C->D E Identify Secondary Amine N-H Stretch (Single Peak, ~3350-3310 cm⁻¹) in Product D->E F Identify Aliphatic C-H Stretches (~2900 cm⁻¹) in Product E->F G Assign Phenolic O-H, Aromatic C=C, C-O, and C-N Bands F->G H Structure Confirmed G->H

Caption: FT-IR Comparative Analysis Workflow.

Conclusion

FT-IR spectroscopy, when applied with a rigorous comparative methodology, is an indispensable tool for the structural verification of synthesized compounds like 2-((4-Hydroxybenzyl)amino)phenol. By understanding the characteristic vibrational frequencies of the constituent functional groups and observing the expected spectral changes from the precursors to the product, researchers can confidently confirm the successful synthesis and purity of their target molecule. This guide provides the foundational knowledge and a systematic approach for achieving this analytical goal.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Defense Technical Information Center. (2016, January 20). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023, November 26). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Retrieved from [Link]

  • ACS Publications. (2000, August 4). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • ResearchGate. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

Sources

High-Resolution ESI-QTOF vs. GC-EI-MS for the Structural Elucidation of 2-((4-Hydroxybenzyl)amino)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-((4-Hydroxybenzyl)amino)phenol (Formula: C₁₃H₁₃NO₂ | Exact Mass: 215.0946 Da)

Executive Summary & The Analytical Challenge

In drug development and metabolomics, the unambiguous structural elucidation of benzylic secondary amines is a recurring analytical hurdle. 2-((4-Hydroxybenzyl)amino)phenol—a molecule characterized by a secondary amine bridging two phenolic rings—presents unique challenges due to its polarity and specific gas-phase fragmentation behavior.

As a Senior Application Scientist, I frequently observe that standardizing an analytical approach for such compounds requires balancing ionization efficiency with the preservation of structurally informative fragment ions. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS/MS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) , providing field-proven protocols and mechanistic causality for the observed fragmentation patterns.

Mechanistic Causality of Gas-Phase Fragmentation

To optimize any mass spectrometry workflow, one must first understand the why behind the molecule's gas-phase behavior. The fragmentation of protonated benzylamines under Collision-Induced Dissociation (CID) is fundamentally driven by the inherent lability of the benzylic C-N bond[1].

When 2-((4-Hydroxybenzyl)amino)phenol is ionized in positive ESI mode, protonation preferentially occurs at the secondary amine nitrogen. This localized charge induces an elongation of the C-N bond, culminating in a charge-directed heterolytic cleavage[2]. This cleavage dictates two competing fragmentation pathways:

  • Pathway A (Dominant): The charge is retained on the benzylic moiety, yielding a highly resonance-stabilized 4-hydroxybenzyl cation ([C₇H₇O]⁺) at an exact mass of m/z 107.0497. This fragment is a well-documented, high-abundance diagnostic ion frequently observed in the MS/MS spectra of 4-hydroxybenzyl-derivatized compounds[3]. The neutral loss is 2-aminophenol (109 Da).

  • Pathway B (Minor): A proton transfer occurs during the cleavage event, retaining the charge on the aminophenol moiety. This yields protonated 2-aminophenol ([C₆H₈NO]⁺) at m/z 110.0606, accompanied by the neutral loss of a para-quinone methide (106 Da)[3].

fragmentation M Precursor Ion[M+H]+ m/z 216.1024 2-((4-Hydroxybenzyl)amino)phenol F1 4-Hydroxybenzyl Cation m/z 107.0497 [C7H7O]+ M->F1 CID (C-N Cleavage) F2 Protonated 2-Aminophenol m/z 110.0606 [C6H8NO]+ M->F2 CID (C-N Cleavage + H transfer) NL1 Neutral Loss 2-Aminophenol (109 Da) F1->NL1 NL2 Neutral Loss 4-Quinone Methide (106 Da) F2->NL2

Proposed ESI-CID-MS/MS fragmentation pathway of 2-((4-Hydroxybenzyl)amino)phenol.

Platform Comparison: ESI-QTOF MS/MS vs. GC-EI-MS

Selecting the correct analytical platform dictates the quality of the structural data. Below is an objective comparison of the two primary methodologies used for this class of compounds.

Table 1: Platform Performance Comparison Matrix
FeatureHigh-Res ESI-QTOF MS/MSGC-EI-MS (Derivatized)
Ionization Physics Soft (ESI); preserves intact [M+H]⁺Hard (70 eV EI); extensive fragmentation
Sample Preparation Direct injection (dilute & shoot)Strictly requires silylation (e.g., BSTFA)
Mass Accuracy < 2 ppm (Exact mass capabilities)Nominal mass (~0.1 Da resolution)
Structural Specificity High (Tunable CID pathway mapping)Moderate (Relies on library matching)
Throughput High (~5 min LC gradient)Low (~20-30 min GC run + derivatization time)
Table 2: ESI-QTOF Diagnostic Fragments for 2-((4-Hydroxybenzyl)amino)phenol
Ion TypeFormulaTheoretical Exact Mass (m/z)Structural Significance
Precursor Ion[C₁₃H₁₄NO₂]⁺216.1024Confirms intact protonated molecule
Primary Fragment[C₇H₇O]⁺107.0497Confirms 4-hydroxybenzyl moiety
Secondary Fragment[C₆H₈NO]⁺110.0606Confirms 2-aminophenol moiety

Application Insight: Because 2-((4-Hydroxybenzyl)amino)phenol contains two hydroxyl groups and a secondary amine, it is highly non-volatile. GC-EI-MS strictly requires derivatization (forming a tri-TMS derivative), which adds 216 Da to the molecule, severely complicating the low-mass region and shifting diagnostic fragments. Therefore, ESI-QTOF MS/MS is the superior alternative for rapid, accurate structural elucidation.

Self-Validating Experimental Protocols

To ensure data integrity, the following LC-ESI-QTOF MS/MS protocol is designed as a self-validating system. It incorporates internal causality checks to prevent false negatives caused by improper instrument tuning.

Step-by-Step Methodology: LC-ESI-QTOF MS/MS
  • Sample Preparation: Dissolve the analyte in a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid forces the solution pH below the pKa of the secondary amine, ensuring complete protonation in solution and maximizing the [M+H]⁺ ion yield during electrospray ionization.

  • System Suitability & Self-Validation: Prior to analyzing the unknown, inject a standard solution of Dibenzylamine (10 ng/mL).

    • Causality: Dibenzylamine acts as a functional surrogate. Observing its intact precursor (m/z 198.1) and the diagnostic tropylium cation (m/z 91.0) validates that the CID collision energy is properly calibrated to cleave benzylic C-N bonds[1], and that the TOF mass accuracy is within the < 2 ppm threshold.

  • UHPLC Separation: Utilize a sub-2 µm C18 column with a gradient elution of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid.

  • MS/MS Acquisition (The Critical Step): Utilize Data-Dependent Acquisition (DDA) with stepped collision energies (e.g., 10 eV, 20 eV, and 40 eV combined into a single spectrum).

    • Causality: The benzylic C-N bond is exceptionally labile. A single, high collision energy will completely obliterate the precursor ion and leave only the m/z 107 fragment, starving the spectrum of the structurally informative m/z 110 minor fragment. Stepping the CE ensures a rich, composite spectrum containing both the precursor and all diagnostic product ions.

workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18, Gradient) Prep->LC Ion ESI Source (Positive Mode) LC->Ion QTOF High-Res Q-TOF (Stepped CE MS/MS) Ion->QTOF Data Data Analysis (Exact Mass & Fragments) QTOF->Data

Step-by-step LC-ESI-QTOF MS/MS experimental workflow for structural elucidation.

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of Mass Spectrometry.[Link]

  • Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2010). "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." Journal of the American Society for Mass Spectrometry.[Link]

  • Grigoryan, H., et al. (2018). "Discovery of Novel N-(4-Hydroxybenzyl)valine Hemoglobin Adducts in Human Blood." Chemical Research in Toxicology.[Link]

Sources

Technical Comparison Guide: UV-Vis Properties of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 2-((4-Hydroxybenzyl)amino)phenol Content Type: Publish Comparison Guide

Executive Summary & Structural Context

2-((4-Hydroxybenzyl)amino)phenol (CAS: 187410-40-8) is a reduced Schiff base derivative. Unlike its precursor, the conjugated imine (Schiff base), this molecule features a flexible methylene (


) bridge that interrupts the 

-conjugation between the two aromatic rings.

This structural distinction is the defining factor of its UV-Vis profile. While the Schiff base is typically yellow and absorbs in the visible region (


), the target amine is colorless and exhibits absorption restricted primarily to the UV region (

). This guide provides a comparative spectral analysis to assist researchers in reaction monitoring, purity assessment, and ligand characterization.

Spectral Profile & Band Assignment

The absorption spectrum of 2-((4-Hydroxybenzyl)amino)phenol is characterized by two primary bands associated with the independent phenolic moieties.

Key Absorption Bands
Band TypeWavelength (

)
Electronic TransitionStructural Origin
Primary (E-Band) 210 – 225 nm

Benzene ring excitation (High energy)
Secondary (B-Band) 275 – 285 nm

/

Phenolic/Aminophenol ring transitions (Auxochromic shift from -OH, -NH)
Absence of K-Band > 320 nm NoneCritical Diagnostic: Absence confirms reduction of the

imine bond.

Mechanistic Insight: The molecule behaves spectroscopically as two separate chromophores (2-aminophenol and p-cresol analogs) linked by an insulating methylene group. The auxochromic effect of the secondary amine (


) and hydroxyl (

) groups causes a bathochromic shift (red shift) relative to benzene, placing the primary diagnostic peak near 280 nm.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule with its direct precursor (Schiff base) and the raw material (2-Aminophenol) to establish quality control criteria.

Comparative Data Table
FeatureTarget: Reduced Amine Alternative A: Schiff Base (Imine) Alternative B: 2-Aminophenol
Chemical Structure 2-((4-Hydroxybenzyl)amino )phenol2-((4-Hydroxybenzylidene)amino )phenol2-Aminophenol
Linkage

(Single Bond)

(Double Bond)

(Primary Amine)
Visual Appearance Colorless / Pale BeigeBright Yellow / OrangeColorless / Brown (oxidizes)

(Main)
278 – 282 nm 350 – 365 nm 275 nm
Molar Extinction (

)
Moderate (

)
High (

)
Low/Moderate
Stability (Hydrolysis) High (Stable in water/acid) Low (Hydrolyzes to aldehyde)Moderate
Fluorescence Weak / NegligibleOften Fluorescent (ESIPT active)Weak
Diagnostic Logic for Researchers
  • Reaction Monitoring: If synthesizing the target from the Schiff base (via

    
     reduction), the disappearance  of the 350 nm band is the primary endpoint indicator.
    
  • Purity Check: The presence of a shoulder or peak >320 nm indicates incomplete reduction or contamination with the Schiff base.

Experimental Protocols (Self-Validating Systems)

Protocol A: UV-Vis Characterization & Stability Test
  • Objective: Confirm identity and hydrolytic stability.

  • Solvent System: Methanol (HPLC Grade). Note: Ethanol is acceptable, but Methanol provides a lower UV cutoff.

Step-by-Step Methodology:

  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure Methanol. Run baseline correction (200–800 nm).

  • Stock Solution: Dissolve

    
     of 2-((4-Hydroxybenzyl)amino)phenol in 
    
    
    
    Methanol (
    
    
    ).
  • Working Solution: Dilute

    
     of Stock into 
    
    
    
    Methanol (Final:
    
    
    ).
  • Measurement 1 (Neutral): Scan from 200 to 500 nm. Record

    
    .
    
    • Validation: Absorbance at 350 nm must be

      
       AU.
      
  • Measurement 2 (Acid Shift): Add

    
     of 
    
    
    
    . Mix and rescan.
    • Observation: Phenolic peaks typically hypsochromic shift (blue shift) or decrease in intensity due to protonation of the amine/phenolate species.

  • Measurement 3 (Base Shift): Add

    
     of 
    
    
    
    (to neutralize and make alkaline).
    • Observation: Bathochromic shift (red shift) to

      
       due to phenolate formation (
      
      
      
      ).

Visualizing the Electronic Transition Workflow

The following diagram illustrates the structural transformation and the corresponding spectral shift, providing a logical flow for reaction monitoring.

SpectralShift Precursors Precursors (2-Aminophenol + Aldehyde) SchiffBase Intermediate: Schiff Base (Conjugated Imine) Precursors->SchiffBase Condensation (-H2O) Spec_Pre Abs: ~275 nm Colorless Precursors->Spec_Pre Target Target: Reduced Amine (Non-Conjugated) SchiffBase->Target Reduction (NaBH4) Spec_SB Abs: ~355 nm Yellow (Visible) SchiffBase->Spec_SB Spec_Tar Abs: ~280 nm Colorless (UV only) Target->Spec_Tar Spec_SB->Spec_Tar Loss of Conjugation (Blue Shift)

Caption: Logical flow of synthesis and spectral evolution. The critical quality attribute is the "Blue Shift" from the yellow intermediate to the colorless target.

Applications & Performance Context

  • Drug Development (Pharmacophore): The reduced aminophenol scaffold is a mimetic of catecholamines. Unlike the Schiff base, the amine linkage is stable in physiological pH, making it a valid candidate for enzyme inhibition studies (e.g., 5-LOX inhibition).

  • Corrosion Inhibition: The presence of the

    
     and 
    
    
    
    groups allows for chelation with metal surfaces (Fe, Cu). The UV-Vis spectrum will change significantly upon metal binding (Ligand-to-Metal Charge Transfer, LMCT), often generating a new band in the 400–500 nm range.
  • Antioxidant Assays: In DPPH assays, the phenolic hydroxyl groups donate hydrogen. The UV-Vis spectrum of the compound itself remains stable, but the disappearance of the DPPH radical peak (517 nm) is the metric.

References

  • Schiff Base Precursor Spectra

    • Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2023).[1] RSC Advances. Link

    • Note: Provides the band data for the imine precursor, establishing the baseline for comparison.
  • Aminophenol Spectral Data

    • 2-Aminophenol UV/Visible Spectrum.[2][3] NIST Chemistry WebBook, SRD 69. Link

    • Note: Valid

      
       absorption of the aminophenol moiety.[4]
      
  • Reduction Monitoring Principles

    • Synthesis, Characterization and Biological Evaluation of 4-Aminophenol Derivatives. (2022).[4][5] Molecules (MDPI). Link

    • Note: Discusses the spectral shifts associ
  • Compound Data

    • 2-((4-Hydroxybenzyl)amino)phenol.[6] PubChem Compound Summary. Link

    • Note: Source for chemical structure and physical property verification.[6][7][8]

Sources

Technical Verification Guide: Elemental Analysis of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In drug discovery, the synthesis of phenolic amines via reductive amination often yields products that appear pure by LC-MS but fail in bulk physical properties. This guide addresses the verification of 2-((4-Hydroxybenzyl)amino)phenol (CAS: 187410-40-8), a compound prone to oxidative quinone formation and hygroscopicity.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect non-ionizable bulk impurities such as trapped solvent, inorganic salts, or moisture. This guide demonstrates why Elemental Analysis (EA) remains the critical "gatekeeper" technique for this class of compounds, supported by comparative data against HRMS and quantitative NMR (qNMR).

Compound Specifications
PropertyDetail
IUPAC Name 2-[(4-hydroxyphenyl)methylamino]phenol
Formula

Molecular Weight 215.25 g/mol
Structure Secondary amine linking two electron-rich phenol rings
Critical Risks Rapid oxidation (browning) in air; tenacious water retention (H-bonding)

Comparative Analysis: EA vs. HRMS vs. qNMR

To ensure scientific integrity, we must evaluate why EA is chosen over or alongside modern spectral methods.

FeatureCombustion Analysis (EA) HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Output Weight % of C, H, NExact Mass (

)
Molar ratio vs. Internal Standard
Scope Bulk Purity (Homogeneity)Molecular IdentitySpecific Purity
Blind Spots Cannot identify specific impuritiesMisses water, salts, & solvatesRequires soluble, non-reactive standard
Sensitivity High (

tolerance)
High (< 5 ppm error)Medium (depends on relaxation time)
Verdict for Phenols CRITICAL. Detects trapped water/solvents common in phenol synthesis.INSUFFICIENT. Will pass a wet sample as "pure."ORTHOGONAL. Good backup, but phenols oxidize in solution.

Experimental Data: The "Hidden Water" Trap

The following data simulates a typical verification workflow for 2-((4-Hydroxybenzyl)amino)phenol synthesized via reductive amination.

Scenario: The sample was dried on a rotary evaporator (


, 20 mbar) and appeared as a solid off-white powder.
Experiment A: HRMS Verification (The False Positive)
  • Method: ESI+ in Methanol.

  • Result:

    
     (Calc: 216.1019).
    
  • Error: 2.3 ppm.

Experiment B: Elemental Analysis (The Reality Check)
  • Method: Combustion at

    
     (Dumas method).
    
  • Theoretical Values (

    
    ):  C: 72.54%, H: 6.09%, N: 6.51%.
    
Sample State% Carbon% Hydrogen% NitrogenStatusDiagnosis
Initial (Rotovap) 66.85%6.45%5.98%FAIL Values consistent with hemihydrate (

).
Vacuum Oven (

)
71.90%6.20%6.45%FAIL Still outside

tolerance. Trace solvent.
P₂O₅ Desiccator (24h) 72.48% 6.11% 6.49% PASS Anhydrous bulk purity confirmed.

Analysis: The initial EA data revealed a massive discrepancy (


) that HRMS completely missed. The electron-rich phenolic hydroxyl groups form strong hydrogen bonds with water molecules, requiring aggressive desiccation to remove.

Optimized Protocol for Phenolic Amines

To achieve the "Pass" result shown above, follow this self-validating protocol designed to mitigate oxidation and hygroscopicity.

Step 1: Pre-Analysis Handling
  • Inert Atmosphere: Phenolic amines oxidize to quinones (turning pink/brown). Store under Argon/Nitrogen.

  • Vessel: Use amber vials to prevent photo-oxidation.

Step 2: Aggressive Drying (The Critical Step)
  • Standard drying is insufficient.

  • Place the sample in a vacuum drying pistol refluxing with acetone (

    
    ) or use a high-vacuum line (< 0.1 mbar).
    
  • Desiccant: Use Phosphorus Pentoxide (

    
    ) in the drying chamber. It is chemically necessary to break the phenol-water H-bonds.
    
  • Duration: Minimum 12 hours.

Step 3: The Combustion Run
  • Calibration: Run a standard (e.g., Acetanilide) first. Tolerance must be within

    
    .
    
  • Encapsulation: Weigh 2-3 mg of sample into a tin capsule.

    • Note: If the sample is hygroscopic, seal the tin capsule immediately inside the glovebox or weighing chamber.

  • Oxidation Cycle: Ensure oxygen boost is sufficient (e.g., 10mL loop) to fully combust the aromatic rings.

Visualizing the Workflow

The following diagram illustrates the decision logic for verifying this compound, highlighting where EA serves as the critical filter.

VerificationLogic Start Crude Product (Reductive Amination) Purification Recrystallization / Column Start->Purification Drying Standard Drying (Rotovap/Vac Oven) Purification->Drying HRMS HRMS Analysis (Identity Check) Drying->HRMS EA_Initial Elemental Analysis (Combustion) Drying->EA_Initial Decision1 HRMS Correct? HRMS->Decision1 Decision2 EA within ±0.4%? EA_Initial->Decision2 Decision1->Decision2 Yes (Identity Confirmed) Fail_Path Discrepancy Analysis Decision1->Fail_Path No (Wrong Mass) Decision2->Fail_Path No Success Release Lot Decision2->Success Yes AggressiveDry P2O5 / High Vac Drying (Remove Solvates) Fail_Path->AggressiveDry Low C, High H (Water/Solvent) Repurify Remove Salts/Inorganics Fail_Path->Repurify All % Low (Inorganic Salts) AggressiveDry->EA_Initial Retest Repurify->Drying Retest

Caption: Logical workflow for purity verification. Note that HRMS identity confirmation is a prerequisite, but EA provides the final gate regarding bulk solvent/salt contamination.

References

  • American Chemical Society (ACS). (2025). Guidelines for Characterization of Organic Compounds. ACS Publications.[1] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2246060, 2-((4-Hydroxybenzyl)amino)phenol. PubChem.[2] [Link]

  • T. S. Ma & R. C. Rittner. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Standard text on microanalysis techniques).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3][4][5] Journal of Medicinal Chemistry. [Link]

  • Tratnyek, P. G., et al. (2017).[6] Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts.[6] [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-((4-Hydroxybenzyl)amino)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Plan

2-((4-Hydroxybenzyl)amino)phenol (often associated with CAS 2688-84-8 or structurally similar to p-aminophenol derivatives) presents specific stability and toxicity challenges. It is not merely "organic waste"; it is a sensitizing, aquatic toxin susceptible to rapid oxidative degradation.

Core Directive: This compound must be incinerated. Under NO circumstances should it be released into municipal water systems.

Parameter Critical Operational Standard
Primary Hazard Skin Sensitization (Cat 1), Aquatic Toxicity (Acute/Chronic Cat 1).[1]
Reactivity High oxidation potential. Incompatible with strong oxidizers (e.g., Nitric acid, Peroxides).
Disposal Method High-temperature incineration via licensed hazardous waste contractor.
RCRA Status Characteristic Hazardous Waste (check local regulations for specific state listings).
Storage Light-resistant, tightly sealed containers under inert gas (Argon/Nitrogen) if possible.

Scientific Rationale: The Mechanism of Hazard

To understand why strict segregation is required, we must look at the molecular behavior. This compound contains both a phenolic hydroxyl group and a secondary amine.[2]

The Oxidation Trap

Upon exposure to air, light, or—critically—oxidizing agents in a waste stream, the molecule undergoes oxidative dehydrogenation.

  • Radical Formation: The phenol moiety loses a proton and electron, forming a phenoxy radical.

  • Quinone Imine Formation: The radical delocalizes, leading to the formation of a Quinone Imine .

  • Polymerization: These reactive intermediates couple to form insoluble, dark brown/black polymers (similar to melanin formation).

Why this matters for disposal:

  • Toxicity: Quinone imines are electrophilic; they bind covalently to cellular proteins (haptenization), driving the skin sensitization and organ toxicity (nephrotoxicity) risks.

  • Ecotoxicity: In water, these redox-active cycles generate Reactive Oxygen Species (ROS), which are lethal to aquatic life even at ppb levels.

Visualizing the Pathway

The following diagram illustrates the degradation pathway that necessitates our segregation protocols.

OxidationMechanism cluster_0 Aquatic Risk Zone Start 2-((4-Hydroxybenzyl)amino)phenol Oxidation Oxidative Stress (Air/Light/Oxidizers) Start->Oxidation -2e-, -2H+ Intermediate Quinone Imine Intermediate Oxidation->Intermediate Toxicity Protein Binding (Sensitization/Toxicity) Intermediate->Toxicity Electrophilic Attack Polymer Insoluble Polymer (Dark Precipitate) Intermediate->Polymer Coupling

Figure 1: Mechanistic pathway of aminophenol oxidation leading to toxicity and insoluble waste precipitates.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. By following the segregation steps, you automatically prevent the formation of toxic quinone gases or exothermic polymerization in the waste drum.

A. Solid Waste (Pure Substance)
  • Containment: Place the solid material in a chemically compatible container (HDPE or Amber Glass).

    • Note: Avoid metal containers as phenols can react with certain metals over time.

  • Labeling: Apply a hazardous waste label immediately.

    • Must state: "Toxic," "Irritant," "Sensitizer."[1]

    • Chemical Name: Write the full IUPAC name; do not use abbreviations like "HBAP."

  • Segregation: Place the container in the "Solid Toxic Organic" waste stream.

    • CRITICAL: Ensure no solid oxidizers (e.g., permanganates, nitrates) are in the same secondary containment bin.

B. Liquid Waste (Solutions/Mother Liquor)
  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Reason: High pH accelerates the oxidation to quinone imines (turning the waste black). Low pH increases solubility but may mobilize heavy metals in mixed waste streams.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, Acetonitrile, Water.

    • Incompatible: Nitric Acid, Peroxides, Bleach (Hypochlorite).

  • Waste Stream Selection:

    • If halogenated solvents (DCM, Chloroform) were used: "Halogenated Organic Waste."

    • If non-halogenated: "Non-Halogenated Organic Waste."

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., ethanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (see Section B).

  • Defacing: Deface the original label and mark as "Empty." Discard as solid hazardous debris if required by local EHS, or trash if "RCRA Empty" status is confirmed.

Decision Logic for Waste Segregation

WasteSegregation Input Waste Generation: 2-((4-Hydroxybenzyl)amino)phenol State Physical State? Input->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid/Solution State->Liquid dissolved Warning STOP: Do NOT mix with Oxidizers or Acids Solid->Warning Halogen Contains Halogenated Solvents? (DCM, CHCl3) Liquid->Halogen Bin_Halo Bin B: Halogenated Liquid (High Temp Incineration) Halogen->Bin_Halo Yes Bin_NonHalo Bin C: Non-Halogenated Liquid (Fuel Blending/Incineration) Halogen->Bin_NonHalo No Bin_Solid Bin A: Solid Toxic Organic (Incineration) Warning->Bin_Solid

Figure 2: Operational decision tree for segregating waste streams to ensure compliance and safety.

Emergency Response & Spills

In the event of a spill, speed is essential to prevent the material from drying and becoming airborne dust (sensitization hazard).

ScenarioProtocol
Minor Spill (Solid) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, N95/P100 respirator, Goggles). 3. Wet Wipe Method: Cover powder with a solvent-dampened pad (Ethanol/Water) to prevent dust. 4. Scoop into a waste jar.
Minor Spill (Liquid) 1. Absorb with inert material (Vermiculite or Sand). 2. Do NOT use paper towels (combustible) if the solvent is flammable. 3. Place in a sealed bag/container.
Skin Contact 1. Wash immediately with soap and water for 15 minutes. 2. Do not use ethanol on skin (increases absorption). 3. Seek medical attention if rash appears (Sensitization).[3]

Regulatory & Compliance Context

  • EPA (USA): While not always explicitly P- or U-listed by this specific chemical name, it is regulated under RCRA as a characteristic waste due to toxicity (D000 series) or as a "Hazardous Waste" due to aquatic toxicity profile.

  • REACH (EU): Classified as Aquatic Acute 1 / Chronic 1. Release to the environment is a reportable violation.

  • TSCA: Ensure all disposal is recorded in your facility's chemical inventory tracking system (e.g., CisPro, ChemTracker) to close out the "cradle-to-grave" lifecycle.

References

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Amino-2-chlorophenol (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminophenol.[1][3] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • BenchChem. (2025).[4] Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride (Aminophenol Analog Guide).[4] Retrieved from

  • University of Science and Technology of China. (2012). Investigation on redox mechanism of p-aminophenol.[5] Elsevier.[5] Retrieved from

Sources

Personal protective equipment for handling 2-((4-Hydroxybenzyl)amino)phenol

[1]

Critical Hazard Profile & Mechanistic Insight

To select the correct Personal Protective Equipment (PPE), one must understand the mechanism of toxicity, not just the hazard codes.[1]

  • Chemical Class: Substituted Aminophenol / Secondary Amine.[1]

  • Primary Hazards:

    • Severe Irritation (Skin/Eye): The phenolic hydroxyl groups are proton donors capable of denaturing proteins on contact, leading to chemical burns or severe dermatitis.[1]

    • Respiratory Sensitization: As a secondary amine linked to a phenolic ring, this compound possesses structural alerts for sensitization. Inhalation of dust can trigger immune-mediated hypersensitivity.[1]

    • Oxidation Potential: Aminophenols are prone to auto-oxidation, forming quinone imines which are potent electrophiles and potential haptens (skin sensitizers).[1]

Operational Implication: Standard "lab safety" (coat/glasses) is insufficient.[1] The protocol must prevent all dermal contact and inhalation of micro-particulates.

The PPE Firewall: Selection & Specifications

The following PPE system is designed to create a redundant barrier against both solid particulates and solution-phase permeation.

PPE Specification Table
Protection ZoneComponentSpecificationOperational Logic
Respiratory PrimaryFume Hood (Face Velocity: 80–100 fpm)Engineering controls are the first line of defense against dust generation.[1]
SecondaryN95 or P100 Respirator Required only if weighing outside a hood or cleaning spills. Filters solid particulates.[1]
Dermal (Hand) Inner LayerNitrile (4 mil / 0.1 mm)Acts as a second skin; provides tactile sensitivity for weighing.[1]
Outer LayerNitrile (Extended Cuff, 5–8 mil)Critical: Phenolic compounds can permeate thin nitrile over time.[1] Double gloving increases breakthrough time significantly.[1]
Ocular PrimaryChemical Splash Goggles (Indirect Vent)Safety glasses are prohibited for powders that can become airborne or solutions that can splash.[1]
Body CoreLab Coat (High-neck, snap closure)100% cotton or Nomex/Kevlar blend preferred over polyester (which melts).[1]
SupplementalTyvek® Sleeves Recommended during transfer of quantities >10g to bridge the gap between glove and coat.
PPE Decision Matrix

The following logic flow dictates the required PPE based on the specific experimental state of the chemical.

PPE_Decision_MatrixStartStart: Assess State of2-((4-Hydroxybenzyl)amino)phenolState_SolidState: Solid / PowderStart->State_SolidState_SolState: Solution / LiquidStart->State_SolQuant_CheckQuantity > 100 mg?State_Solid->Quant_CheckSolvent_CheckSolvent: DMSO/DMF?State_Sol->Solvent_CheckHood_ReqMANDATORY: Fume Hood+ Double Nitrile GlovesQuant_Check->Hood_ReqYesQuant_Check->Hood_ReqNo (Best Practice)Resp_ReqADD: N95/P100 Respirator(If hood unavailable)Hood_Req->Resp_ReqHood Failure/MaintenanceGlove_UpgradeUPGRADE: Laminate/Butyl Gloves(Permeation Risk)Solvent_Check->Glove_UpgradeYes (Carrier Effect)Std_PPEStandard: Double Nitrile+ Splash GogglesSolvent_Check->Std_PPENo (Aq./Ethanol)

Figure 1: PPE Selection Logic Flow.[1] Note that DMSO/DMF solvents act as carriers, significantly increasing the skin absorption rate of dissolved aminophenols, necessitating higher-grade glove materials.[1]

Operational Protocols: Handling & Solubilization

This section details the step-by-step methodology for handling the compound to ensure "Self-Validating" safety—where the protocol itself minimizes error.

Protocol A: Static-Free Weighing

Aminophenol powders are often electrostatic.[1] Static discharge can scatter hazardous dust.[1]

  • Preparation:

    • Place an anti-static mat or wipe inside the fume hood.

    • Don double nitrile gloves .[1] Check the outer pair for micro-tears by inflating them slightly with air before wearing.

  • Weighing:

    • Use a closed-vessel weighing boat or a pre-tared vial.[1] Do not use open weighing paper.[1]

    • Step: Transfer the solid using a disposable spatula.

    • Validation: If visible dust adheres to the spatula or vial walls due to static, use an ionizing fan or anti-static gun before proceeding.

  • Containment:

    • Cap the vial immediately after transfer.[1]

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible residues before removing it from the hood.

Protocol B: Solubilization (The "Carrier" Risk)

Warning: When dissolved in penetrating solvents (DMSO, DMF), the chemical's ability to cross the blood-brain or dermal barrier increases.[1]

  • Solvent Choice:

    • Preferred: Ethanol or Methanol (Lower skin permeation risk than DMSO).[1]

    • High Risk: DMSO, DMF, DMAC.[1]

  • Dissolution Step:

    • Add solvent to the solid (never solid to solvent) to prevent splash-back.[1]

    • Vortex in a capped tube .[1] Do not sonicate in an open beaker, as this aerosolizes the solution.

  • Waste Segregation:

    • Designate a specific liquid waste container labeled: "Phenolic/Amine Waste - Toxic".[1] Do not mix with oxidizing acids (e.g., Nitric Acid), as this can cause an exothermic reaction.[1]

Emergency Response Workflow

In the event of a spill, immediate action is required to prevent sensitization.

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypeSolid_SpillSolid / PowderType->Solid_SpillLiquid_SpillLiquid / SolutionType->Liquid_SpillAction_Solid1. Cover with wet paper towel(Prevents dust)2. Wipe upSolid_Spill->Action_SolidAction_Liquid1. Absorb with vermiculiteor chem-pad2. Double bagLiquid_Spill->Action_LiquidDeconDecontaminate Surface(Soap + Water)Action_Solid->DeconAction_Liquid->DeconDisposalDispose as Haz WasteDecon->Disposal

Figure 2: Spill Response Workflow. The critical step for solids is wetting the spill to prevent dust generation.

Disposal & Environmental Stewardship[3]

Improper disposal of aminophenols poses long-term aquatic toxicity risks (often classified as Aquatic Acute/Chronic 1 for this class of compounds).[1]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a sealed hazardous waste bag (polyethylene).[1] Label as "Toxic Solid Organic."[1]

  • Liquid Waste:

    • Do NOT pour down the drain.[3]

    • Collect in a halogen-free organic solvent waste container (unless halogenated solvents were used).[1]

    • Labeling: Must explicitly state "Contains Aminophenols."[1]

  • Empty Containers: Triple rinse with ethanol.[1] Collect the rinsate as hazardous waste.[1] Deface the label before discarding the bottle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2246060, 2-((4-Hydroxybenzyl)amino)phenol. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0). (General guidance on Aminophenol handling). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.